Sulopenem
Description
Properties
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869656 | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120788-07-0 | |
| Record name | Sulopenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Sulopenem (CP-70,429)
Executive Summary
This compound, initially designated CP-70,429, is a penem-class antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Discovered in the 1980s by Pfizer, its development was later continued by Iterum Therapeutics, culminating in the FDA approval of an oral formulation for specific urinary tract infections.[2][3] This guide provides a comprehensive overview of its history, mechanism of action, pharmacokinetic and pharmacodynamic properties, in vitro activity, and clinical development pathway. This compound is notable for its stability against many β-lactamases and the availability of both intravenous (IV) and oral prodrug formulations, addressing a critical need for effective treatments against multi-drug resistant (MDR) pathogens.[4][5]
Discovery and Development History
The journey of this compound began in the 1980s within the laboratories of Pfizer Inc.[2] It was identified as a potent thiopenem antibiotic, part of the penem family which is structurally related to penicillins and carbapenems.[3][6] Initially developed as an intravenous-only formulation under the code name CP-70,429 (and CP-65,207 as a component of a racemic mixture), the compound underwent an extensive preclinical program and early human studies.[2][7]
Pfizer later developed an oral formulation and conducted Phase 1 and 2 trials.[2] Despite encouraging results, a strategic shift in therapeutic focus at Pfizer led to the discontinuation of the this compound development program.[2]
In November 2015, Iterum Therapeutics licensed this compound and its prodrugs, restarting the development program with a focus on addressing the rising threat of multi-drug-resistant infections.[2] This renewed effort led to a full Phase 3 clinical trial program and eventual regulatory submission. In October 2024, the U.S. Food and Drug Administration (FDA) approved the combination of the oral prodrug, this compound etzadroxil, and probenecid (trade name ORLYNVAH™) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral antibiotic options.[3][8][9]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[6][10] The core of this action involves the following steps:
-
Penetration: Due to its low molecular weight and ionized state, this compound traverses the outer membrane of Gram-negative bacteria to access its targets.[7]
-
PBP Binding: It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] The β-lactam ring of this compound alkylates the serine residues of PBPs, inhibiting the cross-linking of peptidoglycan chains.[7][10]
-
Inhibition of Transpeptidases: this compound demonstrates a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively block both classic and alternative pathways of peptidoglycan cross-linking.[11] This dual-targeting capability may contribute to its efficacy against certain resistant strains.[11]
-
Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.[6]
In Escherichia coli, this compound has shown a binding affinity for PBPs in the descending order of: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10]
Pharmacokinetics and Pharmacodynamics
This compound has been developed in both intravenous and oral formulations, the latter as a prodrug, this compound etzadroxil.[7]
Pharmacokinetics (PK)
Intravenous (IV) this compound: The pharmacokinetic profile of IV this compound is comparable to that of other carbapenems like meropenem and doripenem.[7]
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Subjects
| Parameter | Value | Reference(s) |
|---|---|---|
| Volume of Distribution (Vd) | 15.8 - 27.6 L | [7] |
| Total Drug Clearance (CLT) | 18.9 - 24.9 L/h | [7] |
| Protein Binding | ~10% | [7] |
| Elimination Half-life (t½) | 0.88 - 1.03 h | [7] |
| Renal Clearance (CLR) | 8.0 - 10.6 L/h | [7] |
| % of Dose Recovered in Urine | 35.5% ± 6.7% |[7] |
Oral this compound (this compound Etzadroxil): To achieve oral bioavailability, the prodrug this compound etzadroxil was developed.[7] It is co-formulated with probenecid, an organic anion transport inhibitor that reduces the renal excretion of this compound, thereby increasing systemic exposure.[12][13]
Table 2: Pharmacokinetic Parameters of Oral this compound
| Parameter | Condition | Value | Reference(s) |
|---|---|---|---|
| Bioavailability | Fasted | 20% - 40% | [7][10] |
| Fed (with meal) | 64% | [10] | |
| Apparent Vd | Fasted | 134 L | [10] |
| | Fed (high-fat meal) | 92.09 L |[10] |
Pharmacodynamics (PD)
Like other β-lactams, the bactericidal activity of this compound is time-dependent and best correlates with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7][10]
Table 3: Pharmacodynamic Targets for this compound
| Effect | Model | %fT > MIC | Reference(s) |
|---|---|---|---|
| Bacteriostasis | Animal | 8.6% - 17% | [7] |
| 2-log₁₀ kill | Animal | 12% - 28% | [7] |
| Net Bacterial Stasis | In Vitro | 40.9% (median) | [12] |
| 1-log₁₀ CFU reduction | In Vitro | 50.2% (median) | [12] |
| 2-log₁₀ CFU reduction | In Vitro | 62.6% (median) |[12] |
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including many with resistance to other antibiotic classes.[14] A key feature is its stability against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, as well as its stability against the human renal dehydropeptidase-1 enzyme.[4]
Its activity is particularly notable against Enterobacterales, including MDR, quinolone-non-susceptible, and ESBL-producing phenotypes.[5][15]
Table 4: In Vitro Activity of this compound Against Key Urinary Pathogens
| Organism (Phenotype) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli (All) | 0.03 | 0.03 | [15] |
| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | [5] |
| Escherichia coli (MDR) | N/A | ≤0.25 | [16] |
| Klebsiella pneumoniae (All) | 0.06 | 0.25 | [5] |
| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | [5] |
| Enterobacterales (All) | 0.03 | 0.25 |[5] |
Clinical Development and Trials
After its acquisition by Iterum Therapeutics, this compound entered a series of Phase 3 trials known as the SURE (this compound for Resistant Enterobacteriaceae) program, focusing on urinary tract and intra-abdominal infections.[14][17]
SURE-1: Uncomplicated Urinary Tract Infections (uUTI)
This pivotal trial compared an oral regimen of this compound with a standard-of-care antibiotic for uUTI.
-
Experimental Protocol: A Phase 3, randomized, multicenter, double-blind study comparing oral this compound etzadroxil/probenecid (500 mg/500 mg twice daily for 5 days) to oral ciprofloxacin (250 mg twice daily for 3 days) in adult women with uUTI.[13] The primary endpoint was the overall clinical and microbiological success at the test-of-cure visit.[13]
-
Key Outcomes: The trial had two independent primary endpoints based on the susceptibility of the baseline pathogen.
-
Quinolone-Resistant Population: this compound demonstrated statistical superiority over ciprofloxacin (p<0.001), meeting this primary endpoint.[14]
-
Quinolone-Susceptible Population: this compound failed to show non-inferiority to ciprofloxacin.[7][14] This was primarily driven by a higher rate of asymptomatic bacteriuria in the this compound arm at the test-of-cure visit.[7]
-
SURE-2: Complicated Urinary Tract Infections (cUTI)
This trial evaluated an IV-to-oral this compound regimen against a standard IV-to-oral therapy for cUTI.
-
Experimental Protocol: Hospitalized adults with cUTI were randomized to receive either IV this compound followed by oral this compound etzadroxil/probenecid or IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[17] The primary endpoint was the overall combined clinical and microbiologic response at the test-of-cure visit (Day 21).[17]
-
Key Outcomes: this compound did not demonstrate non-inferiority to the ertapenem-based regimen.[17] The primary reason for failing to meet the endpoint was, similar to the SURE-1 trial, a higher rate of asymptomatic bacteriuria in the this compound arm compared to the comparator arm, particularly in the subgroup that stepped down to ciprofloxacin.[7][17]
Conclusion
This compound (CP-70,429) represents a significant development in the fight against antimicrobial resistance. Its journey from discovery at Pfizer to eventual FDA approval under Iterum Therapeutics highlights the challenges and perseverance required in antibiotic development. With a potent in vitro profile against MDR Gram-negative bacteria, stability against key resistance mechanisms, and the convenience of both IV and oral formulations, this compound provides a valuable therapeutic option, particularly for uncomplicated urinary tract infections caused by resistant pathogens where other oral agents are not suitable. While clinical trials did not meet all primary endpoints, particularly due to asymptomatic bacteriuria, its proven efficacy against quinolone-resistant uUTIs secured its place in the clinical armamentarium.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 7. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral this compound for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 15. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of this compound against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Sulopenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound and its oral prodrug, this compound etzadroxil, represent a promising therapeutic option for various bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.
Chemical Structure and Identification
This compound is a synthetic, broad-spectrum, β-lactam antibiotic belonging to the penem class. Its chemical structure is characterized by a fused ring system consisting of a β-lactam ring and a partially saturated five-membered ring containing a sulfur atom.
IUPAC Name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Chemical Formula: C₁₂H₁₅NO₅S₃[1]
Molecular Weight: 349.45 g/mol [1]
CAS Number: 120788-07-0[1]
Prodrug: this compound is also available as an oral prodrug, this compound etzadroxil (CAS Number: 1000296-70-7), which is an ester designed to increase oral bioavailability. Following administration, it is rapidly hydrolyzed by intestinal esterases to release the active this compound moiety.[3]
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
| Property | Value | Reference |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: 2 mg/mL (clear solution) | [1] |
| Soluble to 100 mM in DMSO and 1.1 eq. NaOH | ||
| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | [4] | |
| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% (20% SBE-β-CD in Saline) | [4] | |
| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil | [4] | |
| Storage Temperature | -20°C | [1] |
| Purity | ≥97% (HPLC) | [1] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.
The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. By covalently binding to the active site of these enzymes, this compound effectively blocks their transpeptidase activity.[2][3] This inhibition disrupts the formation of the rigid cell wall, leading to cell lysis and bacterial death.
This compound has demonstrated a strong affinity for a range of PBPs in Escherichia coli.
Signaling Pathway of Peptidoglycan Synthesis Inhibition
The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by this compound.
Caption: Inhibition of bacterial peptidoglycan synthesis by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial isolates is a critical measure of its potency. The broth microdilution method is a standard and widely accepted technique for this determination.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL. b. Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of this compound for its target PBPs. It involves competing the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBPs with unlabeled this compound.
Objective: To assess the ability of this compound to inhibit the binding of a fluorescent penicillin to bacterial PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Bocillin FL (fluorescent penicillin)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with buffer. c. Lyse the cells using methods such as sonication or French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane fraction in a suitable buffer and determine the protein concentration.
-
Competition Binding Reaction: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of bacterial membrane preparation with increasing concentrations of unlabeled this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for another set period (e.g., 10 minutes) to allow for binding to the available PBPs. c. A control reaction without any this compound should be included.
-
Termination and Sample Preparation: a. Stop the binding reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.
-
SDS-PAGE and Fluorescence Detection: a. Separate the PBP-Bocillin FL complexes by SDS-PAGE. b. After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence imaging system.
-
Data Analysis: a. Quantify the fluorescence intensity of each PBP band in the presence of different concentrations of this compound. b. The decrease in fluorescence intensity with increasing this compound concentration indicates competition for binding to the PBPs. c. The concentration of this compound that inhibits 50% of the Bocillin FL binding (IC₅₀) can be calculated to determine the binding affinity of this compound for each specific PBP.
Conclusion
This compound is a potent penem antibiotic with a well-defined chemical structure and mechanism of action. Its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins makes it an effective agent against a wide range of pathogens. The information and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this important antimicrobial compound in the ongoing fight against bacterial infections.
References
- 1. This compound = 98 HPLC 120788-07-0 [sigmaaldrich.com]
- 2. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Sulopenem spectrum of activity against Gram-positive and Gram-negative bacteria
An in-depth exploration of the in vitro and in vivo efficacy of sulopenem against key Gram-positive and Gram-negative bacterial pathogens.
Introduction
This compound is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in both intravenous and oral prodrug formulations (this compound etzadroxil), it represents a promising therapeutic option, particularly in the context of increasing antimicrobial resistance.[1][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][4] By binding to the serine residues in the active site of PBPs, this compound acylates and inactivates these enzymes, preventing the cross-linking of peptidoglycan chains.[4][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1] In Escherichia coli, this compound has demonstrated a high binding affinity for multiple PBPs, with the order of affinity being PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[4] It has also shown a strong affinity for all PBP fractions in S. aureus.[6]
dot
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Spectrum of Activity: Quantitative Data
The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC).
Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.20[6] | 0.25[7][8] | - |
| Staphylococcus aureus (MRSA) | 50[6] | - | - |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.008[9][10] | 0.016[9][10] | - |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.06[9][10] | 0.25[9][10] | - |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25[9][10] | 0.5[9][10] | - |
| Streptococcus pyogenes | ≤0.013[6] | - | - |
| Enterococcus faecalis | 12.5[6] | - | - |
Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.03[11][12][13][14] | 0.03 - 0.25[11][12][13][14] | 0.015 - 0.25[13][14] |
| E. coli (ESBL-producing) | 0.03[11][15] | 0.06[11][15] | - |
| Klebsiella pneumoniae | 0.05[6] | 0.12[16] | - |
| K. pneumoniae (ESBL-producing) | 0.06[11][15] | 1[11][15] | - |
| Proteus mirabilis | 0.10[6] | - | - |
| Enterobacter cloacae | 0.39[6] | - | - |
| Serratia marcescens | 1.56[6] | - | - |
| Pseudomonas aeruginosa | 50[6] | - | - |
| Acinetobacter calcoaceticus | 1.56[6] | - | - |
| Haemophilus influenzae (ampicillin-resistant) | 0.39[6] | - | - |
| Bacteroides fragilis | 0.20[6] | - | - |
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms, similar to other carbapenems.[5][17] These include:
-
Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce the binding affinity of this compound. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP2a.[3][5]
-
Production of β-lactamases: While this compound is stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, it can be hydrolyzed by carbapenemases.[3][5]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, decreased expression or modification of outer membrane porins can limit the influx of this compound into the periplasmic space, thereby reducing its access to PBPs.[3][5]
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can contribute to resistance.[3][5]
dot
Caption: Overview of key resistance mechanisms against this compound.
Experimental Protocols
The in vitro activity of this compound is primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against aerobically growing bacteria.
Key Steps:
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilutions and a growth control well (broth only) are inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution (CLSI M11)
This is the reference method for determining the MIC of this compound against anaerobic bacteria.
Key Steps:
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold dilutions of this compound are prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The plates are incubated in an anaerobic environment at 37°C for 42-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one or two colonies or a fine film of growth.
dot
Caption: A generalized workflow for the preclinical discovery and development of a new antibiotic.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its mechanism of action via inhibition of essential PBPs provides a strong bactericidal effect. Understanding the spectrum of activity, mechanisms of resistance, and the standardized methodologies for its evaluation is critical for the continued development and rational clinical application of this promising new antimicrobial agent. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in antimicrobial research and development.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Penicillin-Binding Protein Transpeptidase Signatures for Tracking and Predicting β-Lactam Resistance Levels in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Antipneumococcal Activities of this compound and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 12. crestonepharma.com [crestonepharma.com]
- 13. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 16. carb-x.org [carb-x.org]
- 17. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro studies of Sulopenem's antibacterial efficacy
This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial efficacy of sulopenem, a novel penem antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's activity against a broad spectrum of clinically relevant bacteria.
Introduction
This compound is a broad-spectrum, synthetic penem β-lactam antibiotic available in both intravenous (IV) and oral (as the prodrug this compound etzadroxil) formulations.[1][2] It demonstrates potent in vitro activity against a wide variety of Gram-negative, Gram-positive, and anaerobic bacteria, including many multidrug-resistant (MDR) strains.[3][4] The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This guide summarizes the key quantitative data from initial in vitro studies, details the experimental protocols employed, and provides visualizations of its mechanism of action and resistance pathways.
Data Presentation: In Vitro Susceptibility of this compound
The antibacterial efficacy of this compound has been evaluated against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Activity against Enterobacterales
This compound has demonstrated potent activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).
Table 1: In Vitro Activity of this compound against Enterobacterales
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 983 | 0.03 | 0.03 |
| Escherichia coli (ESBL-phenotype) | - | 0.03 | 0.06 |
| Klebsiella pneumoniae | - | 0.03 | 0.12 |
| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 1 |
| Klebsiella oxytoca | 41 | 0.12 | 0.25 |
| Proteus mirabilis | - | 0.12 | 0.25 |
| Citrobacter freundii species complex | 29 | 0.06 | 0.12 |
| All Enterobacterales | 1647 | 0.03 | 0.25 |
Data sourced from multiple studies.[1][2][6][7]
Activity against Anaerobic Bacteria
This compound exhibits broad-spectrum activity against a variety of anaerobic bacteria, which are often implicated in intra-abdominal infections.
Table 2: In Vitro Activity of this compound against Anaerobic Isolates
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Bacteroides fragilis | - | - | 0.20 |
| Gram-negative Anaerobes | 125 | 0.12 | 0.25 |
| All Anaerobes | 559 | 0.12 | 1 |
Data sourced from multiple studies.[8][9][10][11]
Activity against Gram-Positive Bacteria
This compound has shown activity against various Gram-positive organisms, although it is not active against methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₈₀/MIC₉₀ (mg/L) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 0.20 (MIC₈₀) |
| Staphylococcus saprophyticus | - | 0.25 (MIC₉₀) |
| Streptococcus pyogenes | - | ≤0.013 (MIC₈₀) |
| Streptococcus pneumoniae | - | ≤0.013 (MIC₈₀) |
| Enterococcus faecalis | - | 12.5 (MIC₈₀) |
Data sourced from multiple studies.[5][11]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as described by the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Isolates
Clinical isolates were collected from various medical centers, often as part of large surveillance programs like the SENTRY Antimicrobial Surveillance Program.[1][6][7] These isolates were typically obtained from patients with bloodstream, intra-abdominal, and urinary tract infections.[1][6]
Susceptibility Testing
-
Broth Microdilution: For aerobic bacteria, particularly Enterobacterales, the broth microdilution method was predominantly used according to CLSI document M07.[1][7][12] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.
-
Agar Dilution: For anaerobic bacteria, the agar dilution method was employed as per CLSI document M11.[1][9][10] In this technique, the antimicrobial agent is incorporated into agar plates at various concentrations. The plates are then inoculated with the test organisms, and the MIC is read as the lowest concentration that prevents growth.
Quality Control
Quality control was performed using American Type Culture Collection (ATCC) reference strains to ensure the accuracy and reproducibility of the susceptibility testing results.[12]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the pathways leading to bacterial resistance.
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Conclusion
Initial in vitro studies consistently demonstrate the potent and broad-spectrum antibacterial activity of this compound against a wide range of clinically important pathogens, including multidrug-resistant Enterobacterales and anaerobic bacteria.[1][6][9] Its efficacy against ESBL-producing strains is a particularly valuable attribute in the current landscape of antimicrobial resistance.[1][6] The data summarized in this guide provide a solid foundation for the continued clinical development and evaluation of this compound for the treatment of various infectious diseases. Further research is warranted to fully elucidate its role in clinical practice.
References
- 1. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iterum Therapeutics Presents Data on Risks for Treatment Failure Associated with Uncomplicated Urinary Tract Infection and Activity of its Novel Antibiotic this compound at ECCMID 2019 :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 5. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1363. This compound Activity Against Enterobacteriaceae Isolates From Patients With Urinary Tract Infection or Intra-Abdominal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro activities of this compound, a new parenteral penem, against anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antianaerobic Activity of this compound Compared to Six Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. can-r.com [can-r.com]
An In-Depth Technical Guide on the Binding Affinity of Sulopenem to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a parenteral and orally available penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The efficacy of this compound is closely linked to its affinity for these target enzymes. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs, details the experimental protocols used to determine these interactions, and presents visual representations of the underlying mechanisms and workflows.
Data Presentation: this compound PBP Binding Affinity
The following tables summarize the known qualitative binding affinities of this compound for PBPs in key bacterial species. This information is derived from comparative studies and microbiological assessments.
Table 1: Binding Affinity of this compound to Escherichia coli PBPs
| Penicillin-Binding Protein (PBP) | Relative Binding Affinity | Comparative Notes |
| PBP 2 | Highest | The primary target of this compound in E. coli. Affinity is reported to be much stronger than that of imipenem.[2] |
| PBP 1A | High | Strong binding affinity. |
| PBP 1B | High | Strong binding affinity. |
| PBP 4 | Moderate | Moderate binding affinity. |
| PBP 3 | Lower | Lower binding affinity compared to other key PBPs. |
| PBP 5/6 | Lowest | The lowest binding affinity among the measured PBPs. |
Table 2: Binding Affinity of this compound to Staphylococcus aureus PBPs
| Penicillin-Binding Protein (PBP) | Relative Binding Affinity | Comparative Notes |
| PBP 1 | High | Stronger affinity than imipenem.[2] |
| PBP 3 | High | Stronger affinity than imipenem.[2] |
| Other PBPs | High | This compound demonstrates stronger affinities than imipenem to all fractions of S. aureus PBPs.[2] |
Experimental Protocols
The determination of the binding affinity of β-lactam antibiotics to PBPs is a critical step in their preclinical evaluation. The following are detailed methodologies for key experiments that can be employed to quantitatively assess the interaction of this compound with bacterial PBPs.
Preparation of Bacterial Membranes Containing PBPs
Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells. This can be achieved through methods such as sonication or French press.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells and large debris. The supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes.
-
Washing and Storage: Wash the membrane pellet with buffer to remove cytosolic proteins. Resuspend the final membrane preparation in a storage buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C until use.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
Competitive Binding Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a fluorescently labeled penicillin to PBPs (IC50).
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the prepared bacterial membranes with varying concentrations of this compound. Include a control with no this compound.
-
Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.
-
Addition of Fluorescent Probe: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V), to each reaction.
-
Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to the remaining available PBPs.
-
Termination of Reaction: Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating the samples.
-
SDS-PAGE: Separate the PBP-containing membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band for each this compound concentration. Plot the percentage of inhibition of fluorescent probe binding against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Determination of Acylation Efficiency (k2/K)
Objective: To measure the second-order rate constant for the acylation of a PBP by this compound, which represents the efficiency of covalent bond formation.
Protocol:
This is a more advanced kinetic analysis that often involves stopped-flow techniques or time-course competition assays. A general approach using a competition format is described below:
-
Time-Course Competition: Set up reactions with bacterial membranes, a fixed concentration of this compound, and a fixed concentration of a fluorescent probe.
-
Varying Incubation Times: Incubate the reactions for different periods.
-
Analysis: At each time point, stop the reaction and analyze the amount of fluorescently labeled PBP by SDS-PAGE and fluorescence scanning.
-
Kinetic Modeling: The rate of loss of fluorescent signal in the presence of this compound is used to calculate the pseudo-first-order rate constant. By performing this at different concentrations of this compound, the second-order rate constant (k2/K) can be determined through kinetic modeling.[3]
Mandatory Visualizations
Mechanism of PBP Inhibition by this compound
Caption: Mechanism of PBP inhibition by this compound.
Experimental Workflow for PBP Binding Affinity Assay
Caption: Experimental workflow for determining PBP binding affinity.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulopenem: A Technical Guide to its Stability Against Beta-Lactamase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability of sulopenem, a novel penem antibacterial agent, against a wide array of beta-lactamase enzymes. This compound, available in both intravenous and oral formulations, has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, positioning it as a critical agent in the face of rising antimicrobial resistance.[1] This document provides a comprehensive overview of its stability profile, detailed experimental methodologies for its assessment, and quantitative data to support its potential clinical applications.
Introduction to this compound and Beta-Lactamase-Mediated Resistance
This compound is a thio-penem beta-lactam antibiotic that exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] A significant challenge to the efficacy of beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of a beta-lactam antibiotic in the presence of these enzymes is a crucial determinant of its clinical utility.
Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.
This compound's Stability Profile: An Overview
This compound has been shown to be stable against hydrolysis by many common beta-lactamases, including Ambler Class A Extended-Spectrum Beta-Lactamases (ESBLs) and Class C AmpC cephalosporinases.[3] This stability is a key feature that allows this compound to retain activity against many Enterobacterales that are resistant to penicillins, cephalosporins, and other beta-lactam agents.
However, like many carbapenems, this compound is susceptible to hydrolysis by carbapenemase enzymes. This includes Class A carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), Class D carbapenemases like oxacillinase-48 (OXA-48), and Class B metallo-beta-lactamases (MBLs) such as New Delhi metallo-beta-lactamase (NDM).[2]
Quantitative Analysis of this compound Activity
The following tables summarize the in vitro activity of this compound against a variety of beta-lactamase-producing bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Note: Specific kinetic parameters (kcat/Km) for the hydrolysis of this compound by purified beta-lactamase enzymes are not widely available in the public domain. The data presented here is based on whole-organism susceptibility testing.
Table 1: In Vitro Activity of this compound against ESBL- and AmpC-Producing Enterobacterales
| Organism | Beta-Lactamase Phenotype | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Escherichia coli | ESBL-positive | 0.03 | 0.06 |
| Klebsiella pneumoniae | ESBL-positive | 0.06 | 1 |
| Enterobacter cloacae | AmpC-producing | 0.12 | 0.5 |
| Citrobacter freundii | AmpC-producing | 0.06 | 0.12 |
Data compiled from multiple in vitro surveillance studies.[3]
Table 2: In Vitro Activity of this compound against Carbapenemase-Producing Enterobacterales
| Organism | Carbapenemase Type | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Klebsiella pneumoniae | KPC | >8 | >8 |
| Klebsiella pneumoniae | NDM | >8 | >8 |
| Klebsiella pneumoniae | OXA-48 | 2 | >8 |
| Escherichia coli | NDM | >8 | >8 |
Data indicates reduced activity of this compound against isolates producing carbapenemases.
Experimental Protocols
This section details the methodologies used to assess the stability and activity of this compound against beta-lactamase-producing organisms.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)
This protocol describes a general method for determining the kinetic parameters (kcat and Km) of beta-lactamase-mediated hydrolysis of this compound. This method is based on monitoring the decrease in absorbance of the beta-lactam as it is hydrolyzed.
Materials:
-
Purified beta-lactamase enzyme (e.g., KPC-2, NDM-1, OXA-48)
-
This compound analytical standard
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
Protocol:
-
Enzyme Purification: Beta-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and ion-exchange chromatography.
-
Determination of Molar Extinction Coefficient: The molar extinction coefficient of this compound at its wavelength of maximum absorbance (λmax) is determined by measuring the absorbance of solutions of known concentrations.
-
Kinetic Measurements:
-
Reactions are initiated by adding a small volume of the purified enzyme to a solution of this compound in phosphate buffer at a constant temperature (e.g., 25°C).
-
The hydrolysis of this compound is monitored by continuously measuring the decrease in absorbance at its λmax using the spectrophotometer.
-
Initial velocities (v₀) are determined from the linear portion of the reaction progress curves at various substrate (this compound) concentrations.
-
-
Data Analysis:
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
The turnover number (kcat) is calculated from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's ability to hydrolyze this compound.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to beta-lactamase classification and the experimental workflow for assessing this compound's stability.
Caption: Ambler classification of beta-lactamase enzymes.
Caption: Experimental workflow for beta-lactamase hydrolysis assay.
Conclusion
This compound demonstrates a promising stability profile against many clinically relevant beta-lactamases, particularly ESBLs and AmpC enzymes. This stability, combined with its potent intrinsic activity, makes it a valuable agent for the treatment of infections caused by multidrug-resistant Enterobacterales. However, its susceptibility to carbapenemases highlights the need for continued surveillance and the development of beta-lactamase inhibitors to be used in combination with this compound to broaden its spectrum of activity against the most resistant pathogens. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel beta-lactam agents against the evolving landscape of beta-lactamase-mediated resistance.
References
- 1. jwatch.org [jwatch.org]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining Sulopenem MIC: A Detailed Broth Microdilution Protocol
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a novel thiopenem β-lactam antibiotic with broad-spectrum activity against many Gram-negative and Gram-positive bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, clinical trial evaluations, and in-depth research on its antibacterial properties. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard technique for quantitative MIC determination. This document provides a detailed protocol for performing broth microdilution to determine the MIC of this compound, aimed at ensuring accurate and reproducible results.
Core Principles of Broth Microdilution for MIC Determination
The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period. This method is performed in a 96-well microtiter plate format, allowing for the efficient testing of multiple isolates and antimicrobial agents simultaneously. Adherence to standardized procedures, including the use of appropriate growth media, correct inoculum preparation, and established quality control measures, is paramount for obtaining reliable data.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound MIC determination.
Table 1: CLSI-Approved Quality Control Range for this compound
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.015 - 0.06[1] |
Note: As of the latest CLSI documentation, the definitive MIC quality control ranges for this compound against other standard QC strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853 have not been formally established. Studies have indicated that this compound has limited to no activity against E. faecalis and P. aeruginosa[2][3].
Table 2: Proposed CLSI Interpretive Criteria for this compound against Enterobacterales
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤0.5[4][5] |
| Intermediate (I) | 1[4][5] |
| Resistant (R) | ≥2[4][5] |
Table 3: this compound MIC50 and MIC90 Data against Selected Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 1248 | 0.03 | 0.06 |
| Klebsiella pneumoniae | - | 0.03 | 0.06 |
| Proteus mirabilis | 88 | 0.12 | 0.25 |
| Staphylococcus aureus (MSSA) | 29 | 0.06 | 0.25 |
Data extracted from the CANWARD surveillance study (2014-2021)[2].
Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the MIC of this compound using the broth microdilution method in accordance with CLSI guidelines (M07 and M100).
Materials and Reagents
-
This compound analytical powder
-
Appropriate solvent for this compound (as specified by the manufacturer)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes with sterile tips
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or sterile broth for inoculum preparation
-
Bacterial cultures (test isolates and QC strains) grown on non-selective agar plates for 18-24 hours
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Incubator (35 ± 2 °C, ambient air)
Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed: Use the manufacturer's provided potency to accurately weigh the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 1000 µg/mL).
-
Dissolve the powder: Aseptically dissolve the weighed this compound powder in the recommended sterile solvent. Ensure complete dissolution.
-
Sterilization: If the solvent is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into sterile cryovials and store at -70°C or as recommended by the manufacturer until use. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions and Microtiter Plates
-
Thaw the stock solution: On the day of the assay, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in CAMHB to create working solutions that will be used to prepare the final concentrations in the microtiter plate.
-
Prepare the microtiter plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration this compound working solution to the wells in the first column, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL). Discard 50 µL from the last column of dilutions.
-
The final volume in each well after this step will be 50 µL.
-
Include a growth control well (containing only CAMHB, no antibiotic) and a sterility control well (containing only uninoculated CAMHB).
-
Inoculum Preparation and Standardization
-
Bacterial culture: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Prepare bacterial suspension: Suspend the colonies in sterile saline or broth.
-
Adjust turbidity: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final inoculum dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration in the microtiter plate wells of approximately 5 x 10⁵ CFU/mL. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.
Inoculation of Microtiter Plates
-
Inoculate wells: Add 50 µL of the final standardized bacterial inoculum to each well of the prepared microtiter plate (except the sterility control well). This will bring the final volume in each well to 100 µL and dilute the antibiotic concentration to the final desired level.
-
Quality Control: Ensure that plates are inoculated within 30 minutes of preparing the final inoculum suspension.
Incubation
-
Incubate plates: Stack the microtiter plates (no more than three high to ensure even heating) and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
Reading and Interpreting Results
-
Visual inspection: After incubation, place the microtiter plate on a reading stand or a dark, non-reflective surface to determine the MIC.
-
Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A small, faint button of cells at the bottom of the well should be disregarded.
-
Check controls:
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MIC for the quality control strain must fall within the established acceptable range (see Table 1). If the QC result is out of range, the test results are considered invalid and must be repeated.
-
Mandatory Visualizations
Caption: Workflow for this compound MIC determination via broth microdilution.
References
- 1. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. can-r.com [can-r.com]
- 3. can-r.com [can-r.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Designing Time-Kill Kinetics Assays for Sulopenem against Escherichia coli
1. Introduction
Sulopenem is a novel penem β-lactam antibiotic available in both intravenous and oral formulations.[1][2] It demonstrates broad-spectrum activity against many multidrug-resistant (MDR) Gram-negative bacteria, including Escherichia coli, a common cause of urinary tract infections (UTIs) and intra-abdominal infections.[1][2][3] this compound's efficacy extends to challenging phenotypes such as extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant E. coli.[1][4] The oral formulation, this compound etzadroxil in combination with probenecid (Orlynvah™), received FDA approval in late 2024 for treating uncomplicated UTIs in adult women with limited or no alternative oral treatment options.[5][6][7]
Time-kill kinetics assays are a fundamental in vitro pharmacodynamic tool used to characterize the antimicrobial activity of a drug over time.[8] These assays provide critical information on the rate and extent of bacterial killing, helping to classify an agent as either bactericidal (causing irreversible cell death) or bacteriostatic (inhibiting growth).[8][9] For this compound, these studies are essential to understand its concentration-dependent killing effects and to support the optimization of dosing regimens against susceptible and resistant E. coli strains.[10][11]
2. Mechanism of Action of this compound against E. coli
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[12] In Gram-negative bacteria such as E. coli, this process involves several key steps. This compound first traverses the outer membrane, likely through porin channels, to reach the periplasmic space.[1] Once in the periplasm, it covalently binds to the active serine residues of essential Penicillin-Binding Proteins (PBPs).[1] This acylation inactivates the PBPs, preventing their crucial role in the final transpeptidation step of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking compromises the structural integrity of the cell wall, ultimately leading to cell lysis and bacterial death.
Protocols for Time-Kill Kinetics Assays
1. Application Notes & Key Considerations
-
Objective: To quantify the in vitro bactericidal or bacteriostatic activity of this compound against selected strains of E. coli over a 24-hour period.
-
Strain Selection: Include a quality control strain (e.g., E. coli ATCC 25922) and a panel of recent clinical isolates. It is highly recommended to include isolates with defined resistance mechanisms (e.g., ESBL-producing, AmpC-producing, or fluoroquinolone-resistant strains) to assess this compound's efficacy against relevant resistant phenotypes.[1]
-
MIC Determination: Prior to the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound for each test isolate must be accurately determined using a reference method, such as broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
This compound Concentrations: The assay should include a growth control (no antibiotic) and several concentrations of this compound, typically multiples of the predetermined MIC. A standard panel includes 0.5x, 1x, 2x, 4x, and 8x MIC. Previous studies have shown this compound to be bactericidal at 8x MIC.[10][13]
-
Starting Inoculum: The initial bacterial concentration is critical. The final inoculum in the test tubes should be standardized to approximately 5 x 10⁵ CFU/mL.[14] This density is low enough to allow for the observation of logarithmic growth in the control tube but high enough for accurate quantification of killing over several logs.
-
Sampling Time Points: Viable counts should be determined at multiple time points to construct the kinetic curve. Standard time points include 0, 2, 4, 8, and 24 hours. Shorter intervals (e.g., 0.5 and 1 hour) can be included to capture rapid initial killing.[14]
-
Interpretation of Results:
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial (0 hour) inoculum count at a specific time point.[8]
-
Bacteriostatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum count, with the bacterial count often remaining stable or showing minimal decline.
-
2. Detailed Experimental Protocol
2.1 Materials and Reagents
-
This compound analytical powder
-
E. coli isolates (QC strains and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile 0.9% saline solution
-
Sterile culture tubes and flasks
-
Sterile pipettes and pipette tips
-
Spectrophotometer
-
Shaking incubator set to 35-37°C
-
Spiral plater or materials for manual spread plating
-
Colony counter
2.2 Preparation of Solutions and Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (as per manufacturer's instructions) at a concentration at least 10-fold higher than the highest concentration to be tested. Sterilize by filtration.
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. d. Dilute this suspension in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. This will be the final inoculum density in the assay tubes. A preliminary experiment to correlate absorbance (OD₆₀₀) with CFU/mL for each strain is recommended for accuracy.
2.3 Time-Kill Assay Procedure
-
Assay Setup: For each E. coli strain, label a set of sterile tubes corresponding to each this compound concentration (e.g., Growth Control, 0.5x MIC, 1x MIC, 4x MIC, 8x MIC).
-
Antibiotic Addition: Add the appropriate volume of the this compound stock solution or diluent (for the growth control) to each tube to achieve the desired final concentrations after the addition of the bacterial inoculum.
-
Inoculation: Add the standardized bacterial inoculum to each tube. The final volume in each tube should be consistent (e.g., 10 mL).
-
Time Zero (T=0) Sampling: Immediately after inoculation, vortex each tube gently and remove an aliquot (e.g., 100 µL) for the 0-hour time point.
-
Incubation: Place all tubes in a shaking incubator at 37°C.
-
Subsequent Sampling: At each subsequent time point (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube for bacterial enumeration.
-
Viable Cell Counting: a. For each aliquot, perform 10-fold serial dilutions in sterile saline. b. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. If antibiotic carryover is a concern, centrifugation and resuspension of the pellet in saline may be necessary before plating. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, count the number of colonies on plates that yield 30-300 colonies. Calculate the CFU/mL for each time point and concentration.
3. Data Presentation and Analysis
The results of the time-kill assay should be presented in both tabular and graphical formats. Raw colony counts are converted to CFU/mL and then transformed to log₁₀ CFU/mL.
3.1 Data Calculation
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
The lower limit of detection is determined by the count from the most concentrated sample plated (e.g., 1 colony from a 10⁻¹ dilution of 0.1 mL plated = 100 CFU/mL or 2.0 log₁₀ CFU/mL).
3.2 Example Data Table
The final data should be summarized in a table for clear comparison of this compound's activity at different concentrations over time.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound 1x MIC (log₁₀ CFU/mL) | This compound 4x MIC (log₁₀ CFU/mL) | This compound 8x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 2 | 6.85 | 5.15 | 4.31 | 3.98 |
| 4 | 8.01 | 4.56 | 3.10 | 2.54 |
| 8 | 9.12 | 3.98 | <2.00 | <2.00 |
| 24 | 9.35 | 3.55 | <2.00 | <2.00 |
3.3 Graphical Representation
Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration. This visual representation, known as a time-kill curve, provides an immediate understanding of the drug's effect. Include a horizontal line at 3-log₁₀ below the starting inoculum to easily identify bactericidal activity.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Tract Infections Pipeline Outlook Report 2025: Promising Clinical Trials and Innovative Drugs Reshape the Future of Urinary Tract Infections Treatment | DelveInsight [barchart.com]
- 3. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. urologytimes.com [urologytimes.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. emerypharma.com [emerypharma.com]
- 9. scribd.com [scribd.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Laboratory methods for testing Sulopenem synergy with other antibiotics
These comprehensive guidelines are designed for researchers, scientists, and drug development professionals to assess the synergistic potential of sulopenem with other antimicrobial agents. The following sections detail the theoretical basis, experimental protocols, data interpretation, and visualization of workflows for key synergy testing methods.
Introduction to this compound and Synergy Testing
This compound is a penem antibiotic available in both intravenous and oral formulations, demonstrating broad-spectrum activity against many multidrug-resistant Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, this compound's bactericidal action stems from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][4] In Escherichia coli, it shows a high affinity for PBP2.[4] Given the rise of antibiotic resistance, combination therapy is a crucial strategy to enhance efficacy, broaden spectrum, and reduce the emergence of resistant strains. Synergy testing is therefore vital to identify antibiotic combinations that are more effective than the individual agents alone.
The primary laboratory methods to evaluate antibiotic synergy are the checkerboard assay, the time-kill curve analysis, and the E-test synergy assay. These methods quantify the interaction between two antimicrobial agents, which can be synergistic, additive (indifferent), or antagonistic.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, indifferent, or antagonistic effects of antibiotic combinations. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum.
Experimental Protocol
a. Materials:
-
This compound analytical standard
-
Second antibiotic of interest
-
Appropriate bacterial strains (e.g., multidrug-resistant E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution:
-
Prepare stock solutions of this compound and the comparator antibiotic in a suitable solvent.
-
In a 96-well plate, create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) and the second antibiotic along the x-axis (e.g., columns 1-10).
-
Row H should contain only the dilutions of the second antibiotic (growth control for this drug), and column 11 should contain only the dilutions of this compound (growth control for this drug). Column 12 should serve as the growth control with no antibiotics.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
c. Data Analysis and Interpretation: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
-
FIC of Drug A (FICA) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (FICB) = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FICA + FICB
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Table 1: Checkerboard Assay Results for this compound Combinations
| Bacterial Strain | Comparator Antibiotic | This compound MIC Alone (µg/mL) | Comparator MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Comparator MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 35218 | Trimethoprim-sulfamethoxazole | 0.12 | 0.5 | 0.03 | 0.125 | 0.38 | Synergy[3] |
| E. coli 937054 | Trimethoprim-sulfamethoxazole | 0.12 | >64 | 0.06 | 16 | 0.5 | Synergy[3] |
| K. pneumoniae 396798 | Gentamicin | 0.06 | 1 | 0.03 | 0.25 | 0.5 | Synergy[3] |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | 0.008 | - | - | >0.5 to ≤4 | Indifference[5][6] |
| K. pneumoniae ATCC 700603 | Levofloxacin | 0.12 | 0.06 | - | - | >0.5 to ≤4 | Indifference[5][6] |
Note: The majority of checkerboard combinations of this compound with other agents have shown indifference.[5][6][7][8] No instances of antagonism have been observed in the cited studies.[5][6][7][8]
Experimental Workflow
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time. This method is particularly useful for confirming synergistic interactions observed in checkerboard assays.
Experimental Protocol
a. Materials:
-
This compound analytical standard
-
Second antibiotic of interest
-
Bacterial strains
-
CAMHB
-
Culture tubes or flasks
-
Spectrophotometer
-
Plate counter
b. Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Assay Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at concentrations such as 0.5x, 1x, 2x, 4x, and 8x MIC)
-
Second antibiotic alone (at its MIC or a clinically relevant concentration)
-
Combination of this compound and the second antibiotic (at their respective MICs or sub-MIC concentrations)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates for 18-24 hours at 37°C and count the colonies.
c. Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 (99.9%) reduction in the initial inoculum count.[5][7]
Data Presentation
Table 2: Time-Kill Assay Results for this compound
| Bacterial Strain | This compound Concentration | Time to Bactericidal Activity (≥3 log10 reduction) |
| E. coli ATCC 35218 | 2x MIC | 24 hours[5] |
| E. coli 937054 | 4x MIC | 24 hours[5] |
| K. pneumoniae 396798 | 2x MIC | 24 hours[5] |
| All tested strains | 8x MIC | Within 8 to 24 hours[5][7][8] |
Note: this compound has demonstrated bactericidal activity in all time-kill assays at 8x the baseline MIC after 24 hours of incubation.[5][7][8]
Experimental Workflow
E-test Synergy Assay
The E-test (epsilometer test) synergy assay is a technically simpler method that can provide a qualitative and semi-quantitative assessment of antibiotic synergy.
Experimental Protocol
a. Materials:
-
This compound E-test strips (if commercially available) or filter paper strips impregnated with a known concentration of this compound.
-
E-test strips for the second antibiotic.
-
Bacterial strains.
-
Mueller-Hinton Agar (MHA) plates.
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland standardized inoculum onto the surface of an MHA plate.
-
E-test Strip Application:
-
Place an E-test strip of the first antibiotic on the agar surface.
-
Place the E-test strip of the second antibiotic at a 90-degree angle to the first strip, with the intersection at their respective MIC values.
-
Alternatively, place the strips parallel to each other at a distance that is the sum of their MICs.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
c. Data Analysis and Interpretation:
-
Examine the inhibition zones around the strips.
-
Synergy: A bridging or enhanced zone of inhibition between the two strips.
-
Indifference: The inhibition zones are not altered.
-
Antagonism: A reduced zone of inhibition at the intersection of the strips.
-
The FICI can also be calculated using the MIC values read from the intersection point of the zones of inhibition.
Mechanism of Synergy
While specific signaling pathways for this compound synergy are not extensively detailed in the current literature, the principle of synergistic action often relies on the complementary mechanisms of action of the combined antibiotics. This compound inhibits cell wall synthesis. A synergistic effect can be achieved by combining it with an antibiotic that targets a different essential bacterial process, such as protein synthesis (e.g., aminoglycosides like gentamicin) or nucleic acid synthesis (e.g., folate synthesis inhibitors like trimethoprim-sulfamethoxazole).
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sulopenem Stability and Degradation in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of sulopenem in aqueous solutions. The information is intended to assist researchers in designing and executing experiments, interpreting data, and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
This compound, a penem antibacterial, is susceptible to degradation in aqueous environments. The stability is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like other β-lactam antibiotics, the core β-lactam ring in this compound is prone to hydrolysis.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
The principal degradation pathway for this compound and other penem antibiotics in aqueous solutions is the hydrolysis of the β-lactam ring. This process leads to the opening of the four-membered ring, rendering the antibiotic inactive. The exact degradation products of this compound have not been extensively detailed in publicly available literature, but studies on analogous carbapenem antibiotics have identified products resulting from hydrolysis, dimerization, and other reactions. For instance, hydrolysis of the β-lactam ring is a primary transformation reaction for many β-lactam antibiotics[1].
Q3: How does the stability of the prodrug, this compound etzadroxil, compare to this compound?
This compound etzadroxil is a prodrug designed to improve the oral bioavailability of this compound. It is hydrolyzed by intestinal esterases to release the active this compound moiety.[2][3] Forced degradation studies on this compound etzadroxil have shown it to be susceptible to degradation under various stress conditions, including thermal, hydrolytic, and oxidative stress.[4]
Troubleshooting Guide for this compound Stability Studies
This guide addresses common issues encountered during the experimental analysis of this compound stability, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. - Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Use a modern, end-capped HPLC column to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or dilute the sample. |
| Split Peaks | - Co-eluting Impurities or Degradants: A peak may appear split if an impurity or degradation product has a very similar retention time to the main analyte. - Injector Issues: Problems with the injector rotor seal can cause sample to be introduced in two slugs. - Column Void: A void at the head of the column can cause the sample band to split. | - Optimize the mobile phase composition or gradient to improve the resolution between this compound and any closely eluting peaks. - Inspect and replace the injector rotor seal if necessary. - Replace the column if a void is suspected. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time. - Temperature Variations: Changes in ambient temperature can affect retention times, especially if a column oven is not used. - Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. | - Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. |
| Loss of Sensitivity/No Peak | - Sample Degradation: this compound may have degraded in the sample vial before injection. - Detector Malfunction: The detector lamp may be failing or set to an incorrect wavelength. - Leak in the System: A leak in the HPLC system can prevent the sample from reaching the detector. | - Prepare fresh samples and keep them in a controlled environment (e.g., cooled autosampler). - Check the detector's diagnostic parameters and ensure the wavelength is appropriate for this compound. - Perform a system pressure test to check for leaks. |
Quantitative Data Summary
The following table summarizes the forced degradation data for this compound etzadroxil, the prodrug of this compound. These studies highlight the conditions under which the prodrug is most susceptible to degradation.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Thermal | 105°C | 6 hours | 14.0 |
| Hydrolytic | HPLC-grade water | Not specified | 12.9 |
| Oxidative | 10% H₂O₂ | Not specified | 11.9 |
| Acidic | 1N HCl | Not specified | 3.3 |
| Photolytic | Photo-stability conditions | 6 hours | 3.7 |
| Alkaline | 1N NaOH | Not specified | 2.4 |
| Reductive | Sodium bisulfite | Not specified | 4.1 |
Data sourced from a comprehensive RP-HPLC analysis of this compound etzadroxil and probenecid.[4]
Experimental Protocols
Forced Degradation Study of this compound Etzadroxil
This protocol outlines a general procedure for conducting forced degradation studies on this compound etzadroxil to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound etzadroxil in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration.
2. Stress Conditions:
-
Acid Degradation: Treat the stock solution with 1N HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 1N NaOH before analysis.
-
Alkaline Degradation: Treat the stock solution with 1N NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 10%) at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound etzadroxil to a high temperature (e.g., 105°C) in a hot air oven for a specified duration. Dissolve the stressed sample in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound etzadroxil to UV light in a photostability chamber for a specified duration.
-
Hydrolytic Degradation: Reflux the stock solution in HPLC-grade water at a controlled temperature for a specified duration.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
RP-HPLC Method for this compound Etzadroxil and Probenecid
This method is suitable for the simultaneous estimation of this compound etzadroxil and its co-formulated drug, probenecid, as well as for monitoring their degradation.
-
Column: Hyperclone 5µ BDS C18 (or equivalent)
-
Mobile Phase: Acetonitrile and Ammonium Formate Buffer (e.g., 40:60 v/v), pH adjusted to 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 5 minutes
Visualizations
Degradation Pathway of β-Lactam Antibiotics
The following diagram illustrates the general hydrolytic degradation pathway of the β-lactam ring, which is a core structural feature of this compound.
Caption: General hydrolytic degradation pathway of the β-lactam ring.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting and analyzing forced degradation studies of a drug substance like this compound.
Caption: Workflow for forced degradation studies.
Logical Relationship for Troubleshooting HPLC Peak Shape
This diagram illustrates the logical steps to consider when troubleshooting common HPLC peak shape issues for this compound analysis.
Caption: Logic for troubleshooting HPLC peak shape issues.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
Technical Support Center: Investigating Bacterial Resistance to Sulopenem
Welcome to the technical support center for researchers investigating bacterial resistance to the novel penem antibiotic, Sulopenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental methodology to help you quickly find solutions to specific issues.
Antimicrobial Susceptibility Testing (AST)
Question: My Minimum Inhibitory Concentration (MIC) results for this compound show significant well-to-well or day-to-day variability. What could be the cause?
Answer: Variability in MIC results can stem from several factors. Here's a troubleshooting guide:
-
Inoculum Preparation: Ensure a standardized inoculum density, typically 5 x 10^5 CFU/mL, is used. Inconsistent inoculum sizes will lead to variable MICs. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.
-
Media and Reagents: Use fresh, properly prepared Mueller-Hinton Broth (MHB). The quality and pH of the media can significantly impact antibiotic activity. Ensure the this compound stock solution is properly stored and hasn't undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Incubation Conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). Fluctuations in these parameters can affect bacterial growth rates and, consequently, MIC values.
-
Skipped Wells: The phenomenon of "skipped wells," where growth is observed at higher antibiotic concentrations than in wells with lower concentrations, can occur. This may be due to contamination, improper dilutions, or bacterial clumping. If you observe skipped wells, the test for that isolate should be repeated.[1]
Question: I am observing no growth in my quality control (QC) strain for this compound AST. What should I do?
Answer: Lack of growth in the QC strain indicates a fundamental issue with the experimental setup. Consider the following:
-
QC Strain Viability: Confirm the viability of your QC strain (E. coli ATCC 25922 is commonly used) by streaking it on a non-selective agar plate.
-
Media and Incubation: Double-check that the correct growth medium was used and that the incubator is functioning at the correct temperature and atmosphere.
-
Inoculum: Ensure that the QC strain was properly inoculated into the test wells.
The established QC range for this compound (2-µg disk) with E. coli ATCC 25922 is a zone of inhibition of 24 to 30 mm.[2][3] For broth microdilution, all this compound MIC QC results should fall within the range of 0.015 to 0.06 µg/mL.[3]
Identification of Resistance Mechanisms
Question: I have a this compound-resistant isolate. How can I determine if β-lactamase production is the cause of resistance?
Answer: A multi-step approach is recommended to investigate the role of β-lactamases:
-
Phenotypic Detection: Perform a carbapenem inactivation method (CIM) or a modified Hodge test (MHT). A positive result suggests the presence of carbapenemase activity.
-
Biochemical Assay: A more direct approach is to perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin. An increase in absorbance at 490 nm upon addition of a cell lysate from the resistant isolate indicates β-lactamase activity.
-
Molecular Identification: Use PCR or whole-genome sequencing (WGS) to identify the specific β-lactamase genes present in your isolate. Common carbapenemases include KPC, NDM, VIM, IMP, and OXA-48-like enzymes.
Question: My whole-genome sequencing (WGS) data shows a mutation in a penicillin-binding protein (PBP) gene. How do I confirm this is responsible for this compound resistance?
Answer: The presence of a mutation is suggestive but not conclusive. To confirm its role, you can:
-
Allelic Exchange: Create a mutant strain with the specific PBP mutation in a susceptible background and a revertant mutant in the resistant background. Then, perform MIC testing to see if the resistance phenotype is transferred with the mutation.
-
PBP Binding Assays: Perform competition assays using fluorescently labeled penicillin or this compound to compare the binding affinity of the antibiotic to the wild-type and mutated PBP. A significant decrease in binding affinity for the mutated PBP would confirm its role in resistance.
Question: How can I investigate the involvement of outer membrane porin loss in this compound resistance?
Answer: Reduced expression or mutations in porin channels can limit this compound's entry into the bacterial cell. To investigate this:
-
Protein Profiling: Extract outer membrane proteins (OMPs) from your resistant and susceptible isolates and compare their profiles using SDS-PAGE. A missing or significantly fainter band in the resistant isolate at the expected molecular weight of a major porin (e.g., OmpF, OmpC in E. coli) is indicative of porin loss.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the transcript levels of porin-encoding genes between the resistant and susceptible isolates. A significant downregulation in the resistant strain suggests reduced porin expression.
-
Gene Sequencing: Sequence the porin genes from the resistant isolate to identify mutations that could lead to a non-functional or truncated protein.
Question: I suspect that an efflux pump is contributing to this compound resistance in my isolate. What experiments can I perform to verify this?
Answer: Efflux pump involvement can be investigated through the following approaches:
-
MIC with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in the presence and absence of a broad-spectrum EPI, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump activity.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC for the AcrAB-TolC system in Enterobacterales). Overexpression of these genes in the resistant isolate compared to a susceptible control is a strong indicator of their involvement.
-
Accumulation Assays: Use a fluorescent substrate of the suspected efflux pump (e.g., ethidium bromide) to measure its accumulation inside the bacterial cells. Reduced accumulation in the resistant strain that can be reversed by an EPI points to active efflux.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents against Enterobacterales Isolates.
| Organism (Number of Isolates) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Ertapenem MIC50 (µg/mL) | Ertapenem MIC90 (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) |
| All Enterobacterales (1647) | 0.03 | 0.25 | 0.03 | 0.12 | ≤0.03 | 0.06 |
| Escherichia coli (983) | 0.03 | 0.03 | 0.015 | 0.06 | ≤0.03 | ≤0.03 |
| Klebsiella pneumoniae (347) | 0.03 | 0.12 | 0.03 | 0.12 | ≤0.03 | 0.06 |
| ESBL-phenotype E. coli | 0.03 | 0.06 | - | - | - | - |
| ESBL-phenotype K. pneumoniae | 0.06 | 1 | - | - | - | - |
Data compiled from a study of clinical isolates collected from 2018-2020.[3]
Table 2: Prevalence of Carbapenemase Genes in Carbapenem-Nonsusceptible Enterobacterales (CNSE) in US Hospitals.
| Carbapenemase Gene | Number of Isolates (%) (n=450) |
| blaKPC | 281 (62.4%) |
| blaNDM | 12 (2.7%) |
| blaOXA-48-like | 7 (1.6%) |
| No Carbapenemase Detected | 169 (37.6%) |
Data from a five-year surveillance study in US hospitals.[4][5]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strain (E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain the final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Whole-Genome Sequencing for Resistance Gene Identification
1. DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar medium.
-
Harvest bacterial cells and extract high-quality genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
2. Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted DNA using a commercial library preparation kit compatible with your sequencing platform (e.g., Illumina).
-
Perform paired-end sequencing to a sufficient depth to ensure adequate coverage of the genome (e.g., >30x).
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
-
De Novo Assembly: Assemble the trimmed reads into contigs using an assembler such as SPAdes or Unicycler.
-
Resistance Gene Annotation: Use a curated database of antimicrobial resistance genes, such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder, to identify known resistance genes within the assembled genome.
-
Variant Calling: Align the sequencing reads to a suitable reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be involved in resistance (e.g., pbp genes, porin genes).
-
Interpretation: Correlate the identified resistance genes and mutations with the observed resistance phenotype.
Visualizations
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Sulopenem Prodrug Formulation and Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral formulation of Sulopenem prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a prodrug approach necessary for oral administration?
A1: this compound is a broad-spectrum thiopenem β-lactam antibiotic, structurally similar to carbapenems, with potent activity against multidrug-resistant bacteria.[1][2] However, like most carbapenems, this compound itself has very low oral bioavailability due to high polarity, which limits its absorption through the gastrointestinal tract.[3] To overcome this, an ester prodrug, this compound etzadroxil, was developed. This prodrug is more lipophilic, allowing for enhanced absorption. After absorption, intestinal esterases hydrolyze the prodrug to release the active this compound moiety.[4][5]
Q2: What is the role of probenecid in the oral formulation of this compound etzadroxil?
A2: Probenecid is co-formulated with this compound etzadroxil to increase the systemic exposure of the active this compound. It functions as a renal tubular inhibitor, specifically targeting and inhibiting the Organic Anion Transporter 3 (OAT3).[6][7] This inhibition reduces the renal clearance of this compound, prolonging its half-life in the plasma and thereby enhancing its antibacterial effect.[7][8]
Q3: How does food impact the bioavailability of this compound etzadroxil?
A3: The oral bioavailability of this compound is significantly influenced by food. In a fasted state, the bioavailability is approximately 20-40%.[4][6] When administered with a high-fat meal, the bioavailability increases to about 64%.[9] Food consumption increases the area under the curve (AUC) of oral this compound, suggesting that co-administration with food is a critical factor in achieving therapeutic concentrations.[4]
Q4: What are the main challenges in formulating this compound prodrugs?
A4: this compound etzadroxil, like many prodrugs of poorly soluble compounds, can be categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability. Key challenges include:
-
Poor Aqueous Solubility: The inherent low solubility of the prodrug can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[10][11]
-
Chemical Instability: The β-lactam ring in the this compound structure is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can lead to degradation in the gastrointestinal tract.[8]
-
Physical Stability: The solid-state properties of the prodrug, such as its crystalline or amorphous form, can impact stability, dissolution, and ultimately, bioavailability.[10]
-
Formulation Complexity: Achieving a robust oral solid dosage form requires careful selection of excipients and manufacturing processes to enhance solubility, ensure stability, and achieve a consistent release profile.[10][12]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Question: My this compound etzadroxil tablet formulation shows a low and variable dissolution rate in simulated intestinal fluid (pH 6.8). What are the potential causes and how can I improve it?
Answer:
A low dissolution rate is a common hurdle for poorly soluble compounds like this compound etzadroxil. The issue can stem from the Active Pharmaceutical Ingredient (API) properties, formulation composition, or manufacturing process.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Poor API Wettability | Incorporate a wetting agent or surfactant (e.g., 0.5-1.0% Sodium Lauryl Sulfate) into the formulation. This reduces the interfacial tension between the hydrophobic drug particles and the dissolution medium, improving wettability and dissolution. |
| High Drug Particle Size | Employ particle size reduction techniques like micronization or nano-milling. Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, directly increases the dissolution rate. |
| Crystalline Drug Form | Investigate the use of an amorphous solid dispersion (ASD). Converting the crystalline drug to a higher-energy amorphous state can significantly enhance its apparent solubility and dissolution rate. This is often achieved by spray drying or hot-melt extrusion with a suitable polymer carrier. |
| Inappropriate Binder/Disintegrant Ratio | Optimize the concentration of binders and disintegrants. Excessive binder can create a dense, slow-dissolving tablet matrix. Increasing the concentration of a superdisintegrant (e.g., crospovidone) can promote rapid tablet breakup and drug particle dispersion. |
| Over-compression during Tableting | Reduce the compression force during tableting. High compression forces can decrease tablet porosity, hindering the penetration of dissolution media into the tablet matrix and slowing down disintegration and dissolution. |
Issue 2: Poor Permeability in Caco-2 Assay
Question: My this compound prodrug formulation dissolves adequately, but the Caco-2 permeability assay shows a low apparent permeability coefficient (Papp) and a high efflux ratio (>2). What does this indicate and what can be done?
Answer:
This scenario suggests that even after the prodrug has dissolved, its ability to cross the intestinal epithelium is limited. A high efflux ratio strongly indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells, reducing net absorption.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Active Efflux by Transporters (e.g., P-gp) | Include a P-gp inhibitor in the formulation (for research purposes) to confirm efflux. Formulate with excipients known to inhibit P-gp, such as certain grades of Polyethylene Glycol (PEG), Polysorbate 80, or Vitamin E TPGS. These excipients can improve permeability by reducing efflux activity. |
| Low Lipophilicity of the Prodrug | While this compound etzadroxil is more lipophilic than this compound, its lipophilicity might still be suboptimal. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can maintain the drug in a solubilized state and promote absorption via the lymphatic pathway, bypassing some efflux mechanisms. |
| Poor Transcellular Transport | Incorporate permeation enhancers into the formulation. These agents can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport. Note: The use of permeation enhancers requires careful toxicological evaluation. |
Issue 3: Evidence of Chemical Instability
Question: During forced degradation studies, my this compound etzadroxil formulation shows significant degradation under acidic and hydrolytic stress conditions. How can I improve the stability of the final dosage form?
Answer:
The β-lactam core of this compound is inherently susceptible to hydrolysis. Protecting the prodrug from harsh environmental conditions, both during storage and within the GI tract, is crucial.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Hydrolysis in Acidic Conditions (Stomach) | Apply an enteric coating to the tablet or capsule. A pH-sensitive polymer coating (e.g., Eudragit® L-series) will protect the formulation from the low pH of the stomach and dissolve only upon reaching the higher pH of the small intestine, where absorption occurs. |
| Moisture-Mediated Degradation | Control moisture content during manufacturing and storage. Use a dry granulation process, ensure low humidity during manufacturing, and select packaging with a desiccant. Excipients with low water activity should be chosen. |
| Excipient Incompatibility | Conduct thorough excipient compatibility studies. Certain excipients or impurities can catalyze the degradation of the API. Ensure that all chosen excipients are inert and do not accelerate the hydrolysis of the β-lactam ring. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and physicochemical parameters relevant to this compound prodrug development.
Table 1: Pharmacokinetic Parameters of Oral this compound (from this compound Etzadroxil/Probenecid)
| Parameter | Fasted State | Fed State (High-Fat Meal) | Reference(s) |
| Oral Bioavailability | ~40% | ~64% | [6][9] |
| Tmax (Time to Peak Concentration) | ~1.0 hour | ~2.0 hours | [9] |
| Cmax (Peak Plasma Concentration) | Variable | Increased vs. Fasted | [10] |
| AUC (Total Drug Exposure) | Baseline | Increased by up to 62% (with probenecid) | [4] |
| Elimination Half-Life | ~1.18 hours | ~1.28 hours | [6][9] |
Table 2: Physicochemical Properties of this compound Etzadroxil
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₇NO₇S₃ | [13] |
| Molecular Weight | 477.62 g/mol | [13] |
| Predicted Water Solubility | 1.29 mg/mL | [1] |
| Solubility (Experimental) | Soluble in DMSO | [13][14] |
| Storage Recommendation | Store at -20°C (solid) | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
Objective: To assess the in vitro release rate of this compound etzadroxil from an oral solid dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Media Preparation: Prepare dissolution media to simulate various GI conditions. Recommended media include:
-
Setup:
-
Fill each dissolution vessel with 900 mL of the selected medium.
-
Equilibrate the medium to 37 ± 0.5 °C.[17]
-
De-aerate the medium to prevent the formation of bubbles on the tablet surface.
-
-
Procedure:
-
Place one tablet in each vessel.
-
Begin paddle rotation at a specified speed, typically 50 or 75 RPM.[18]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop the dissolution process.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify the concentration of this compound etzadroxil in each sample using a validated stability-indicating HPLC method (see below for an example).
-
Calculate the cumulative percentage of drug released at each time point.
-
Example HPLC Conditions for this compound Etzadroxil Quantification:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 ratio.[8][19]
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound etzadroxil and assess its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.
-
Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Procedure (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (this compound etzadroxil dissolved in transport buffer) to the apical (donor) side of the Transwell™.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Simultaneously, in a separate set of wells, add the test compound to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate under the same conditions and take samples from the apical side.
-
-
-
Analysis:
-
Quantify the concentration of this compound etzadroxil in all donor and receiver samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
-
Protocol 3: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways for this compound etzadroxil and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions or solid samples of the drug substance and the final drug product.
-
Stress Conditions: Expose the samples to a range of stress conditions more severe than accelerated stability testing. A typical set of conditions includes:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 2-8 hours.[8]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes to 2 hours.[8]
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for 2-24 hours.[8]
-
Thermal Degradation: Dry heat at 105 °C for 6-24 hours.[8]
-
Photolytic Degradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active ingredient.
-
Compare the chromatograms of the stressed samples to an unstressed control to identify degradation peaks.
-
The analytical method is considered "stability-indicating" if it can resolve the main drug peak from all major degradation product peaks.
-
Visualizations
Caption: Workflow for Oral this compound Prodrug Formulation Development.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Design, synthesis, and evaluation of prodrugs of ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 11. altusformulation.com [altusformulation.com]
- 12. Oral solid dosage development | dosage form development | Recipharm [recipharm.com]
- 13. This compound etzadroxil CAS#: 1000296-70-7 [m.chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. biorelevant.com [biorelevant.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Sulopenem Checkerboard Synergy Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulopenem checkerboard synergy assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound checkerboard synergy assays in a question-and-answer format.
Q1: My checkerboard assay results are inconsistent between experiments. What are the potential causes and solutions?
A1: Inconsistent results in checkerboard assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation, such as the McFarland turbidity standards. Ensure the bacterial culture is in the logarithmic growth phase. Use a spectrophotometer for accurate density measurement if possible. The inoculum should be used within 15-60 minutes of preparation.[1]
-
-
Media Composition: The type and preparation of the culture medium can influence antibiotic activity.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing.[2] Ensure the media is prepared consistently and the pH is correct, as variations can affect the activity of some antimicrobial agents.
-
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. When preparing the plates, consider using multichannel pipettes for consistency across wells.[3]
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC values.
-
Solution: Ensure a consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).[4] Stacking plates too high in the incubator can lead to uneven temperature distribution.
-
Q2: I am observing "skipped wells" in my checkerboard plate. How should I interpret these results?
A2: "Skipped wells" refer to wells showing no growth at a lower antibiotic concentration, while growth is observed at a higher concentration. This phenomenon can complicate the determination of the Minimum Inhibitory Concentration (MIC).
-
Interpretation: According to the Clinical and Laboratory Standards Institute (CLSI), the presence of skipped wells can make the results uninterpretable. It is often recommended to repeat the assay.
-
Potential Causes:
-
Contamination: Contamination of a single well can lead to unexpected growth.
-
Pipetting Error: An error in adding the drug or inoculum to a specific well.
-
Bacterial Clumping: Inadequate vortexing of the inoculum can lead to clumps of bacteria, which may not be uniformly distributed.
-
Heteroresistance: The presence of a subpopulation of resistant bacteria that can grow at higher antibiotic concentrations.
-
-
Solution: Careful technique is the best way to avoid skipped wells. Ensure proper mixing of all solutions and a homogenous inoculum. If the issue persists, consider plating the contents of the skipped wells to check for contamination or heteroresistance.
Q3: I'm seeing "trailing endpoints" in my assay, where there is reduced but still visible growth over a range of concentrations. How do I determine the MIC?
A3: Trailing endpoints, also known as the "trailing effect," can make it difficult to determine a clear MIC. This is characterized by a gradual decrease in turbidity over several wells rather than a sharp cutoff from growth to no growth.
-
Interpretation: For some drug-bug combinations, especially with antifungals, reading the endpoint at an earlier time point (e.g., 24 hours instead of 48 hours) is recommended to minimize the trailing effect.[5][6][7][8] For bacterial assays, the MIC is typically defined as the lowest concentration of an antimicrobial agent that prevents visible growth. A standardized reading method, such as observing the well with approximately 80% growth inhibition, can be employed for consistency.
-
Potential Causes:
-
Slow Drug Action: The antibiotic may be bacteriostatic rather than bactericidal at lower concentrations.
-
Partial Resistance: The bacterial population may have a degree of resistance that is overcome at higher concentrations.
-
Media Effects: The components of the growth medium can sometimes interfere with the drug's activity.
-
-
Solution:
-
Read the plates at a consistent, predetermined time point.
-
Use a plate reader to quantify turbidity (Optical Density at 600 nm) for a more objective endpoint determination.[3]
-
Consider using a different medium if trailing is a persistent issue with a specific antibiotic.
-
Q4: My Fractional Inhibitory Concentration Index (FICI) calculations are not showing synergy, even though I expect it. What could be wrong?
A4: A lack of expected synergy can be due to experimental variability or the true nature of the drug interaction.
-
Review Your Data: Double-check your MIC and FICI calculations. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Experimental Factors:
-
Incorrect MICs: If the initial MICs of the individual drugs are inaccurate, the FICI will be incorrect. Ensure you have reliable MIC data for each drug alone.
-
Drug Instability: Ensure that the drugs are stable in the chosen medium and under the incubation conditions.
-
Suboptimal Concentrations: The range of concentrations tested might not cover the synergistic interaction range. Consider expanding the dilution series.
-
-
Biological Factors: It's possible that for the specific bacterial strain and drug combination you are testing, the interaction is indeed additive or indifferent rather than synergistic. Checkerboard assays with this compound have often shown indifference with many comparator agents.[9][10][11]
Data Presentation: this compound Synergy Data
The following tables summarize representative quantitative data from this compound checkerboard synergy assays against various bacterial strains.
Table 1: this compound Synergy with Trimethoprim-Sulfamethoxazole against Escherichia coli
| Strain | This compound MIC (µg/mL) | Trimethoprim-Sulfamethoxazole MIC (µg/mL) | FICI | Interaction |
| E. coli ATCC 35218 | 0.06 | 0.25/4.75 | 0.38 | Synergy |
| E. coli 937054 | 0.12 | 0.5/9.5 | 0.5 | Synergy/Additive |
Data adapted from a study on in vitro activity of this compound. The FICI values indicate a synergistic to borderline synergistic/additive interaction.[9]
Table 2: this compound Synergy with Gentamicin against Klebsiella pneumoniae
| Strain | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | FICI | Interaction |
| K. pneumoniae 396798 | 0.25 | 0.5 | 0.5 | Synergy/Additive |
Data adapted from a study on in vitro activity of this compound. The FICI value suggests a potential synergistic or additive effect.[9]
Experimental Protocols
Checkerboard Synergy Assay Protocol (CLSI Guideline Based)
This protocol outlines the steps for performing a checkerboard synergy assay based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
1. Materials:
-
This compound and second antimicrobial agent of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain(s) of interest
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the second drug at a concentration that is at least 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration if they are not sterile.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Plate Setup:
-
A standard 8x12 96-well plate is typically used.
-
Drug A (e.g., this compound): Perform serial two-fold dilutions horizontally across the plate (e.g., columns 1-10).
-
Drug B (e.g., Comparator): Perform serial two-fold dilutions vertically down the plate (e.g., rows A-G).
-
Controls:
-
Drug A alone: Row H will contain serial dilutions of Drug A only.
-
Drug B alone: Column 11 will contain serial dilutions of Drug B only.
-
Growth Control: One well (e.g., H12) should contain only the bacterial inoculum in CAMHB with no drug.
-
Sterility Control: One well should contain only CAMHB to check for media contamination.
-
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The overall FICI for the combination is the lowest FICI value obtained.
Visualizations
This compound Mechanism of Action and Resistance Pathways
The following diagrams illustrate the mechanism of action of this compound and the primary mechanisms by which bacteria can develop resistance.
Checkerboard Assay Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues in a checkerboard synergy assay.
References
- 1. youtube.com [youtube.com]
- 2. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Potential for antagonism between Sulopenem and other beta-lactams
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential for antagonism between sulopenem and other beta-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: Is antagonism between this compound and other beta-lactam antibiotics a significant concern?
A: Based on available in vitro data, antagonism between this compound and other antibiotics, including other beta-lactams, does not appear to be a significant concern. A key study using checkerboard testing found no instances of antagonism between this compound and comparator agents from nine different antibiotic classes.[1][2] The most common observation was indifference, with minimal synergy observed in a few specific combinations with non-beta-lactam agents.[1][2]
Another study investigating the combination of this compound and cefuroxime against Mycobacterium abscessus reported a significant synergistic effect.[3] While these studies are not exhaustive, they suggest that this compound has a low potential for antagonistic interactions with other beta-lactams.
Q2: What are the primary mechanisms that can cause antagonism between two beta-lactam antibiotics?
A: Antagonism between beta-lactams is a known phenomenon, primarily driven by two mechanisms:
-
Induction of Beta-Lactamase Enzymes: This is the most common mechanism.[4][5] Certain beta-lactams (e.g., cefoxitin) can act as potent inducers of chromosomally-encoded beta-lactamases, such as AmpC cephalosporinases, in bacteria like Enterobacter spp., Pseudomonas aeruginosa, and Citrobacter spp.[4][5] If one beta-lactam in a combination induces the overproduction of these enzymes, the second, more susceptible beta-lactam can be rapidly inactivated, leading to an antagonistic effect.[5][6]
-
Competition for Penicillin-Binding Proteins (PBPs): Beta-lactams exert their effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[7][8][9] In theory, if two beta-lactams compete for the same PBP target, and one has a lower binding affinity or intrinsic activity, it could interfere with the action of the more potent drug. However, this is considered a less common mechanism for antagonism compared to enzyme induction.[4]
Q3: How can I experimentally test for antagonism between this compound and another beta-lactam in my research?
A: The two most widely accepted methods for evaluating antibiotic interactions in vitro are the Checkerboard Assay and the Time-Kill Curve Analysis.
-
Checkerboard Assay: This method assesses the activity of antimicrobial combinations across a range of concentrations to determine the Fractional Inhibitory Concentration (FIC) index.[10][11][12] The FIC index quantifies the nature of the interaction.
-
Time-Kill Curve Analysis: This dynamic method measures the rate of bacterial killing over time when exposed to one or more antibiotics.[13][14] It provides more detailed information on the pharmacodynamics of the interaction than the checkerboard assay.[13]
Q4: What do the results of a checkerboard assay mean?
A: The checkerboard assay results are interpreted using the Fractional Inhibitory Concentration (FIC) Index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The interpretation is as follows[15][16]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Data Summary
In Vitro Interaction of this compound with Other Antimicrobials
The following table summarizes the findings of checkerboard testing between this compound and various comparator agents against E. coli and K. pneumoniae.
| Interaction Type | FIC Index Range | Frequency of Observation | Notes |
| Antagonism | > 4.0 | 0% (0 out of 54 combinations) | No antagonism was observed in the study.[1][2] |
| Indifference | > 0.5 to ≤ 4.0 | 61.1% (33 out of 54 combinations) | This was the most common interaction observed.[1][2] |
| Synergy | ≤ 0.5 | Minimal | Synergy was noted only when this compound was combined with trimethoprim-sulfamethoxazole against E. coli and with gentamicin against K. pneumoniae.[1][2] |
Source: Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates.[1][2]
Experimental Protocols & Troubleshooting
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol details the method for assessing antibiotic interactions using a 96-well microplate format.[10][12][15]
Methodology:
-
Determine MICs: First, determine the MIC of each antibiotic (Drug A: this compound; Drug B: other beta-lactam) individually for the test organism using standard broth microdilution methods.
-
Prepare Antibiotic Plates:
-
Along the x-axis of a 96-well plate, prepare serial twofold dilutions of Drug A in Mueller-Hinton Broth (MHB), typically from 4x MIC down to 1/8x MIC.
-
Along the y-axis, prepare serial twofold dilutions of Drug B in MHB over the same concentration range.
-
The resulting plate will contain wells with varying combinations of both drugs. Include columns and rows with each drug alone for MIC confirmation and a well with no antibiotics as a growth control (GC).[15]
-
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation and Incubation: Add the prepared inoculum to all wells of the checkerboard plate. Incubate the plate at 35 ± 1 °C for 18-24 hours.
-
Data Analysis:
-
After incubation, read the plate to determine the MIC of each drug alone and the MIC of the drugs in combination (the lowest concentration that inhibits visible growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula[11][16]: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And: FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation: Interpret the results based on the calculated FIC Index as described in FAQ Q4.
Troubleshooting Guide: Checkerboard Assay
-
Issue: Inconsistent MIC values compared to initial testing.
-
Solution: Ensure the inoculum density is correct and consistent. Verify the potency and correct preparation of antibiotic stock solutions. Repeat the single-agent MIC determination alongside the checkerboard.
-
-
Issue: "Skipped" wells (growth in a well with higher concentrations than a well showing no growth).
Protocol 2: Time-Kill Curve Analysis
This protocol provides a dynamic assessment of bactericidal activity over time.[13][14]
Methodology:
-
Prepare Cultures: Grow an overnight culture of the test organism. Dilute the culture in fresh, pre-warmed MHB to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set Up Test Conditions: Prepare flasks or tubes for each condition:
-
Growth Control (no antibiotic)
-
Drug A alone (e.g., at 1x or 2x MIC)
-
Drug B alone (e.g., at 1x or 2x MIC)
-
Combination of Drug A + Drug B (at the same concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Quantify Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto nutrient agar to determine the viable count (CFU/mL).
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL between the combination and the least active single agent.
-
Indifference is a <2-log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Troubleshooting Guide: Time-Kill Curve Analysis
-
Issue: Rapid regrowth of bacteria after an initial decline.
-
Solution: This can be a normal phenomenon, especially with beta-lactams.[17] It may indicate the selection of resistant subpopulations or degradation of the antibiotic. Ensure the stability of your compounds over the 24-hour period.
-
-
Issue: High variability between replicates.
-
Solution: Standardize the initial inoculum density precisely. Ensure consistent sampling, dilution, and plating techniques. Use of at least three biological replicates is recommended.[18]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of this compound in combination with cefuroxime or durlobactam against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and clinical relevance of antagonism between beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. page-meeting.org [page-meeting.org]
- 15. 4.6. Checkerboard Assay [bio-protocol.org]
- 16. Checkerboard Method [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Sulopenem vs. Meropenem: A Comparative In Vitro Analysis Against Enterobacterales
An objective comparison of the in vitro activity, mechanisms of action, and resistance profiles of sulopenem and meropenem against clinically relevant Enterobacterales isolates.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of this compound, a novel penem antibacterial, and meropenem, a widely used carbapenem. The data presented is compiled from recent surveillance studies and peer-reviewed research, offering a detailed look at their activity against a broad spectrum of Enterobacterales, including multidrug-resistant strains.
Comparative In Vitro Activity
The in vitro potency of this compound and meropenem against Enterobacterales is summarized below. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented as MIC₅₀ and MIC₉₀. MIC₅₀ is the concentration that inhibits 50% of the isolates, while MIC₉₀ inhibits 90%.
Table 1: Overall Activity Against Enterobacterales
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacterales | This compound | 0.03 | 0.25 |
| Meropenem | ≤0.03 | 0.06 |
Data sourced from studies published between 2023 and 2025.[1][2][3]
Table 2: Activity Against Resistant Phenotypes of Escherichia coli and Klebsiella pneumoniae
| Organism and Phenotype | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| E. coli | This compound | 0.03 | 0.03 |
| (Overall) | Meropenem | ≤0.03 | ≤0.03 |
| E. coli | This compound | 0.03 | 0.06 |
| (ESBL-phenotype) | Meropenem | ≤0.03 | 0.06 |
| K. pneumoniae | This compound | 0.06 | 1 |
| (ESBL-phenotype) | Meropenem | ≤0.03 | 0.12 |
ESBL: Extended-Spectrum β-Lactamase. Data from studies published in 2023.[1][3]
This compound has demonstrated potent in vitro activity against a wide range of Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and those resistant to other classes of antibiotics like fluoroquinolones.[1][2][4] Its activity is comparable to that of meropenem against many common pathogens. However, for some species and resistant phenotypes, subtle differences in MIC₉₀ values can be observed.
Mechanisms of Action and Resistance
Both this compound and meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7]
Resistance to carbapenems, including meropenem and this compound, in Enterobacterales is primarily mediated by three main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the carbapenem ring, rendering the antibiotic inactive.[8][9][10][11]
-
Reduced Permeability: Alterations in the outer membrane of the bacteria, such as the loss or modification of porin channels, which restricts the entry of the antibiotic into the periplasmic space where the PBPs are located.[8][10][11]
-
Efflux Pumps: The overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target.[8][10]
The interplay of these mechanisms can lead to varying levels of resistance. For instance, the combination of ESBL or AmpC β-lactamase production with porin loss can result in high-level carbapenem resistance.[12]
Experimental Protocols
The data presented in this guide is based on standardized in vitro susceptibility testing methods as defined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for Enterobacterales are typically determined using the broth microdilution method.[1][2][13][14]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. Quality control is performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the accuracy of the testing.[13]
References
- 1. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meropenem dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. can-r.com [can-r.com]
- 14. academic.oup.com [academic.oup.com]
Sulopenem efficacy compared to ertapenem in complicated UTI clinical trials
A head-to-head analysis of the phase 3 clinical trial data reveals that intravenous (IV) sulopenem followed by oral this compound etzadroxil/probenecid did not meet the non-inferiority endpoint compared to IV ertapenem followed by oral standard-of-care therapy for the treatment of complicated urinary tract infections (cUTIs). This outcome was primarily driven by a higher rate of asymptomatic bacteriuria in the this compound group at the test-of-cure visit.[1][2][3] However, clinical success rates were comparable between the two treatment arms, and this compound demonstrated a favorable safety profile.[4][5]
This guide provides a detailed comparison of the efficacy and methodology of this compound and ertapenem based on the pivotal SURE-1 (NCT03357614) clinical trial.[1][2]
Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the SURE-1 clinical trial, comparing the this compound and ertapenem treatment arms in the microbiologic modified intent-to-treat (mMITT) population.
| Efficacy Endpoint | This compound (IV/Oral) | Ertapenem (IV/Oral) | Difference (95% CI) |
| Overall Response at Test-of-Cure (Day 21) | 67.8% (301/444) | 73.9% (325/440) | -6.1% (-12.0% to -0.1%) |
| Clinical Response at Test-of-Cure | 89.4% | 88.4% | 2.0% (-1.5% to 5.4%) |
| Overall Response at End-of-Treatment (Day 10) | 86.7% (385/444) | 88.9% (391/440) | -2.2% (-6.5% to 2.2%) |
Data sourced from the SURE-1 clinical trial results.[1][2][5]
Experimental Protocols
The SURE-1 trial was a phase 3, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of this compound compared to ertapenem in adults with cUTI.[1][5]
Patient Population: Hospitalized adult patients with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[1] Key inclusion criteria included the presence of pyuria, bacteriuria, and signs and symptoms of a cUTI.[1] Patients with an indwelling catheter or known urinary tract obstruction were also included. A significant portion of the patient population had infections caused by extended-spectrum β-lactamase (ESBL)-producing (26.6%) and fluoroquinolone-nonsusceptible (38.6%) pathogens.[2][3]
Treatment Regimens: Patients were randomized to one of two treatment arms:[1][2]
-
This compound Arm: Intravenous this compound administered for a minimum of 5 days, followed by oral this compound etzadroxil/probenecid to complete a 7 to 10-day total course of therapy.[5]
-
Ertapenem Arm: Intravenous ertapenem administered for a minimum of 5 days, followed by either oral ciprofloxacin or amoxicillin-clavulanate, depending on the susceptibility of the baseline uropathogen, to complete a 7 to 10-day total course of therapy.[1][5]
Endpoints: The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit (Day 21) in the mMITT population.[1] Overall response was a composite of clinical cure and microbiological eradication.[4] Clinical cure was defined as the resolution of baseline signs and symptoms of the cUTI, while microbiological eradication was defined as a reduction of the baseline pathogen in urine culture. Secondary endpoints included the overall response at the end-of-treatment visit and the safety and tolerability of the treatment regimens.[5]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the SURE-1 clinical trial, from patient enrollment to the final efficacy assessment.
Caption: Workflow of the SURE-1 clinical trial comparing this compound and ertapenem.
Logical Relationship of the Primary Endpoint
The primary endpoint of the SURE-1 trial was a composite measure. The diagram below breaks down the components of the "Overall Response."
Caption: Components of the primary endpoint in the cUTI clinical trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound not as effective as ertapenen for treating complicated UTIs, pyelonephritis: Study [medicaldialogues.in]
- 4. Applying Desirability of Outcome Ranking End Point to Randomized Trial of this compound for the Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterum Therapeutics Announces Topline Results for a Phase 3 Clinical Trial of Oral and IV this compound in Complicated Urinary Tract Infection :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. 1232. Efficacy and Safety of Intravenous this compound Followed by Oral this compound etzadroxil/Probenecid Versus Intravenous Ertapenem Followed by Oral Ciprofloxacin or Amoxicillin-clavulanate in the Treatment of Complicated Urinary Tract Infections (cUTI): Results from the SURE-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Sulopenem's Potent Stand Against ESBL-Producing Klebsiella pneumoniae: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulopenem's efficacy against Extended-Spectrum β-Lactamase (ESBL)-producing Klebsiella pneumoniae, benchmarked against other key antibiotics. The following analysis is supported by experimental data to validate this compound's robust activity against this challenging pathogen.
This compound, a novel penem antibacterial agent, has demonstrated potent in vitro activity against a wide array of bacterial pathogens, including multidrug-resistant Gram-negative bacilli.[1][2] Of particular significance is its efficacy against ESBL-producing Klebsiella pneumoniae, a notorious nosocomial pathogen responsible for a significant burden of difficult-to-treat infections. This guide delves into the comparative performance of this compound, presenting key data on its activity and detailing the experimental methodologies for its validation.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for this compound and comparator agents against ESBL-producing Klebsiella pneumoniae, demonstrating this compound's consistent and potent activity.
Table 1: In Vitro Activity of this compound and Comparators against ESBL-Producing Klebsiella pneumoniae
| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.06 | 1 |
| Meropenem | ≤0.03 | 0.5 |
| Ertapenem | 0.12 | 8 |
| Piperacillin-Tazobactam | 16 | >512 |
Data compiled from multiple studies.[3][4][5]
Table 2: this compound Activity against ESBL-Positive Klebsiella spp. from a Surveillance Program *
| Organism | N | MIC50 (μg/mL) | MIC90 (μg/mL) | % ≤ 1 µg/mL |
| Klebsiella spp. (ESBL-positive) | 16 | 0.03 | 0.25 | 100 |
Source: Adapted from a worldwide surveillance program (2013-2015).[2]
The data clearly indicates that this compound exhibits potent activity against ESBL-producing K. pneumoniae, with an MIC90 of 1 μg/mL.[4][5] This positions it as a highly effective agent, comparable to meropenem and significantly more potent than piperacillin-tazobactam against these resistant strains.
Mechanism of Action and Resistance
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] This is achieved through the acylation of penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This compound's high affinity for multiple PBPs in Gram-negative bacteria, including K. pneumoniae, leads to rapid cell lysis and death.
ESBL-producing K. pneumoniae have acquired resistance to many β-lactam antibiotics through the production of β-lactamase enzymes, such as TEM, SHV, and CTX-M variants.[7] These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. However, this compound has demonstrated stability against hydrolysis by a wide range of β-lactamases, including ESBLs.[1] This stability is a key factor in its potent activity against ESBL-producing strains.
Below is a diagram illustrating the mechanism of action and the interplay with ESBL-mediated resistance.
Caption: Mechanism of this compound Action and ESBL Resistance.
Experimental Protocols
The in vitro activity data presented in this guide was generated using standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism (K. pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Inoculation: Each well of a 96-well microdilution plate, containing the serially diluted antimicrobial agents, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound or a comparator agent incorporated into Mueller-Hinton agar. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 μL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a faint haze.
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General Workflow for MIC Determination.
Conclusion
The presented data robustly validates the potent in vitro activity of this compound against ESBL-producing Klebsiella pneumoniae. Its stability in the presence of ESBLs, coupled with its strong inhibitory action on bacterial cell wall synthesis, positions this compound as a promising therapeutic agent in the fight against infections caused by these multidrug-resistant pathogens. The standardized methodologies outlined provide a clear framework for the continued evaluation and comparison of this compound's efficacy in both research and clinical settings.
References
- 1. can-r.com [can-r.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
Sulopenem's Stand Against Carbapenem-Resistant Isolates: A Comparative Analysis
For Immediate Release
A deep dive into the cross-resistance profile of sulopenem, a novel penem antibacterial, reveals its performance against challenging carbapenem-resistant isolates. This comprehensive guide synthesizes available in vitro data, comparing this compound's activity with that of other carbapenems, and provides detailed insights into the experimental methodologies used for these evaluations. This information is crucial for researchers, scientists, and drug development professionals navigating the landscape of antimicrobial resistance.
This compound, available in both intravenous and oral formulations, has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including many multidrug-resistant (MDR) strains.[1][2][3][4] However, its effectiveness against isolates that have developed resistance to other carbapenems is a critical area of investigation. This guide provides a comparative analysis of this compound's cross-resistance in such isolates.
Performance Against Carbapenem-Resistant Enterobacterales (CRE)
Carbapenem-resistant Enterobacterales (CRE) represent a significant public health threat. The primary mechanisms of resistance in CRE include the production of carbapenemases (such as KPC, NDM, and OXA-48), alterations in outer membrane permeability (porin loss), and the overexpression of efflux pumps.[5][6][7][8] In vitro studies indicate that this compound, like other carbapenems, is susceptible to these resistance mechanisms.[1][3] Cross-resistance between this compound and other carbapenems is expected in Enterobacterales where resistance is mediated by carbapenemases.[9]
For ESBL-producing Escherichia coli and Klebsiella pneumoniae, this compound has shown potent activity, often comparable to or slightly better than other carbapenems.[2][4][10][11][12][13] However, in the presence of carbapenemases, the activity of this compound is significantly compromised.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound and comparator carbapenems against various resistant Enterobacterales isolates. Data is presented as MIC50/MIC90 (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound and Comparators against ESBL-Producing Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.03 | 0.06 |
| Meropenem | ≤0.03 | ≤0.03 |
| Ertapenem | ≤0.03 | 0.06 |
| Imipenem | 0.12 | 0.25 |
Data compiled from multiple in vitro studies.[2][4][10]
Table 2: In Vitro Activity of this compound and Comparators against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.06 | 1 |
| Meropenem | ≤0.03 | 0.5 |
| Ertapenem | 0.12 | 8 |
| Imipenem | 0.25 | 2 |
Data compiled from multiple in vitro studies.[2][4][9][10]
Table 3: In Vitro Activity of this compound against Carbapenem-Resistant Klebsiella pneumoniae
| Resistance Mechanism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Carbapenemase-Negative | 0.03 | 0.12 |
| Carbapenemase-Positive | 16 | >64 |
Data highlights the significant impact of carbapenemase production on this compound's activity.
While this compound shows promise against ESBL-producing strains, its utility against carbapenemase-producing CRE is limited, mirroring the challenges faced by other carbapenems.
Performance Against Other Carbapenem-Resistant Isolates
This compound's activity against other carbapenem-resistant Gram-negative bacilli, such as Acinetobacter baumannii and Pseudomonas aeruginosa, is generally poor.[3][9] These organisms often possess a combination of resistance mechanisms, including potent carbapenemases, efflux pumps, and porin loss, which confer broad cross-resistance to the carbapenem class.[1][5][8]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing (AST) performed according to standardized methodologies. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration.
-
Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized suspension of the test organism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Microdilution Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate wells. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Agar Dilution
Agar dilution is another reference method for MIC determination, particularly for anaerobic bacteria.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare serial dilutions of the antimicrobial agent.
-
Agar Medium: Use a suitable agar medium (e.g., Brucella agar for anaerobes).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension.
2. Procedure:
-
Plate Preparation: Add a specific volume of each antimicrobial dilution to molten agar, mix, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Using a multipoint inoculator, spot a standardized inoculum of the test organism onto the surface of each agar plate.
-
Controls: Include a growth control plate with no antibiotic.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for anaerobes).
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.
Mechanisms of Carbapenem Resistance
Understanding the mechanisms of carbapenem resistance is essential for interpreting cross-resistance data. The primary mechanisms are depicted in the diagram below.
Conclusion
The available in vitro data indicates that this compound's activity is significantly impacted by the same resistance mechanisms that affect other carbapenems, particularly the production of carbapenemases. While this compound demonstrates potent activity against many ESBL-producing Enterobacterales, its utility against carbapenemase-producing isolates is limited, showing a clear cross-resistance profile. This underscores the ongoing challenge of developing new agents to combat these highly resistant pathogens. Further clinical studies are necessary to fully elucidate the role of this compound in treating infections caused by carbapenem-resistant organisms. Researchers and clinicians should consider the local prevalence of specific carbapenemase-producing strains when evaluating the potential utility of this compound.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. goldbio.com [goldbio.com]
- 9. can-r.com [can-r.com]
- 10. In vitro activity of this compound and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Oral Sulopenem Demonstrates Efficacy in Uncomplicated Urinary Tract Infections, Head-to-Head Trials Show
Dublin, Ireland and Chicago, IL – Oral sulopenem, a novel penem antibacterial, has shown comparable and in some cases superior efficacy to existing oral antibiotics in the treatment of uncomplicated urinary tract infections (uUTIs), according to data from recent head-to-head Phase 3 clinical trials. The studies compared oral this compound to ciprofloxacin and amoxicillin-clavulanate, providing key insights for researchers, scientists, and drug development professionals.
This compound etzadroxil, the prodrug of this compound, is administered with probenecid to increase its systemic exposure.[1][2] This combination, marketed as Orlynvah, was approved by the U.S. Food and Drug Administration (FDA) in October 2024 for the treatment of uUTIs caused by susceptible microorganisms in adult women with limited or no alternative oral treatment options.[3][4]
This compound vs. Ciprofloxacin: The SURE-1 Trial
The SURE-1 trial was a Phase 3, randomized, double-blind study that compared a 5-day course of oral this compound to a 3-day course of ciprofloxacin in 1,671 adult women with uUTIs.[5][6][7] The trial had two independent primary endpoints based on the baseline pathogen's susceptibility to quinolones.[8]
In the population of patients with ciprofloxacin-resistant pathogens, this compound demonstrated superiority.[6][8][9] Conversely, in the ciprofloxacin-susceptible population, this compound did not meet the non-inferiority endpoint, a result attributed to a higher rate of asymptomatic bacteriuria after treatment in the this compound group.[5][8][9] However, in a combined analysis of all patients with an identified baseline pathogen, this compound was found to be non-inferior to ciprofloxacin.[5][6][7]
Quantitative Data Summary: SURE-1 Trial
| Endpoint | This compound Arm | Ciprofloxacin Arm | Outcome |
| Overall Response (Ciprofloxacin-Resistant Population) | 62.6% | 36.0% | This compound was superior (p < 0.001)[8] |
| Overall Response (Ciprofloxacin-Susceptible Population) | 66.8% | 78.6% | This compound was not non-inferior[5][8] |
| Overall Response (Combined Population) | 65.6% | 67.9% | This compound was non-inferior[5][9] |
Experimental Protocol: SURE-1 Trial
The SURE-1 trial was a multicenter, double-blind, double-dummy study.[5] Adult women with signs and symptoms of uUTI, along with pyuria and bacteriuria, were randomized to receive either oral this compound twice daily for five days or oral ciprofloxacin twice daily for three days.[6][7] The primary efficacy endpoint was the overall success rate, which was a composite of clinical and microbiological success, at the test-of-cure visit.[6][9] The study design included two separate primary analyses: a superiority comparison in patients with ciprofloxacin-resistant baseline pathogens and a non-inferiority comparison in those with ciprofloxacin-susceptible pathogens.[6][7]
Caption: Workflow of the SURE-1 clinical trial comparing oral this compound and ciprofloxacin.
This compound vs. Amoxicillin-Clavulanate: The REASSURE Trial
The REASSURE trial was a Phase 3, randomized, multicenter, double-blind study that compared a 5-day course of oral this compound to a 5-day course of oral amoxicillin-clavulanate in 2,222 adult women with uUTIs.[3][4] The trial was conducted under a special protocol assessment with the FDA.[10]
The primary endpoint of the study was the overall response rate (a combination of clinical cure and microbiological eradication) at the test-of-cure visit in the microbiological modified intent-to-treat (m-MITT) population.[3][10] Oral this compound was found to be non-inferior to amoxicillin-clavulanate in this population.[3][4] Furthermore, in the subpopulation of patients with baseline pathogens susceptible to amoxicillin-clavulanate, this compound demonstrated statistical superiority.[3][10]
Quantitative Data Summary: REASSURE Trial
| Endpoint | This compound Arm | Amoxicillin-Clavulanate Arm | Outcome |
| Overall Success (m-MITT Population) | 60.9% | 55.6% | This compound was non-inferior[3][4][11] |
| Overall Success (Amoxicillin-Clavulanate Susceptible Population) | 61.7% | 55.0% | This compound was statistically superior[3][10] |
| Clinical Success | 77.3% | 76.7% | No significant difference[12] |
| Microbiological Success | 75.2% | 66.7% | Higher in the this compound arm[12] |
Experimental Protocol: REASSURE Trial
The REASSURE trial enrolled adult women with uUTIs who were randomized to receive either oral this compound etzadroxil/probenecid or oral amoxicillin/clavulanate, both administered twice daily for five days.[3] The primary endpoint was the overall success, defined as the combination of clinical cure and microbiologic eradication at the test-of-cure visit (Day 12 ± 1 day).[3] The trial was designed as a non-inferiority study with a 10% margin.[10]
Safety and Tolerability
In both the SURE-1 and REASSURE trials, oral this compound was generally well-tolerated.[10][13] The most frequently reported adverse event was diarrhea, which occurred more often in the this compound arms compared to both ciprofloxacin and amoxicillin-clavulanate.[3][4][5] Other common adverse events included nausea and headache.[3][4] Discontinuation rates due to adverse events were low in both trials.[10][13]
Mechanism of Action
This compound is a penem antibacterial agent that, like other beta-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][14] It exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14] By inactivating these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[14] this compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.[10]
Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jwatch.org [jwatch.org]
- 3. contemporaryobgyn.net [contemporaryobgyn.net]
- 4. urologytimes.com [urologytimes.com]
- 5. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. LB-1. Efficacy and Safety of Oral this compound Etzadroxil/Probenecid Versus Oral Ciprofloxacin in the Treatment of Uncomplicated Urinary Tract Infections (uUTI) in Adult Women: Results from the SURE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. This compound or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral this compound in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 11. contagionlive.com [contagionlive.com]
- 12. urologytimes.com [urologytimes.com]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. What is this compound etzadroxil used for? [synapse.patsnap.com]
A Comparative Analysis of Sulopenem and Imipenem Stability in the Presence of Renal Dehydropeptidase I
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbapenem and penem antibiotics, the susceptibility to enzymatic degradation by renal dehydropeptidase I (DHP-I) is a critical determinant of a drug's clinical utility and formulation. This guide provides a detailed comparison of the stability of sulopenem, a novel thiopenem, and imipenem, a traditional carbapenem, to human DHP-I, supported by available experimental data.
Executive Summary
Imipenem, a potent broad-spectrum carbapenem, is well-known for its rapid hydrolysis by DHP-I, an enzyme located in the brush border of the renal proximal tubules. This enzymatic inactivation necessitates the co-administration of a DHP-I inhibitor, cilastatin, to ensure therapeutic efficacy.[1] In contrast, this compound, a thiopenem antibacterial, exhibits inherent stability to DHP-I, obviating the need for a co-formulated inhibitor. This fundamental difference in stability has significant implications for drug development, formulation, and clinical application.
Quantitative Comparison of Stability to Human Renal Dehydropeptidase I
| Antibiotic | Class | Vmax/Km (Human DHP-I)¹ | Stability to DHP-I | Requirement for DHP-I Inhibitor |
| Imipenem | Carbapenem | 6.24[1] | Low | Yes (Cilastatin) |
| This compound | Thiopenem | Not Reported | High (Inherently stable)[2][3] | No |
| Meropenem | Carbapenem | 2.41[1] | High | No |
¹ The Vmax/Km ratio serves as an index of the enzyme's preference for the substrate; a lower value indicates greater stability.[1]
The Structural Basis of Stability
The notable stability of this compound against DHP-I is attributed to its unique thiopenem core structure. The substitution of a sulfur atom at the C1 position of the five-membered ring, in place of a carbon atom found in carbapenems, confers this resistance to enzymatic hydrolysis. In contrast, carbapenems like imipenem lack this structural feature and are therefore susceptible to DHP-I mediated degradation. Other carbapenems, such as meropenem, achieve DHP-I stability through the presence of a methyl group at the 1-beta position.
Experimental Protocols
The determination of carbapenem and penem stability to DHP-I involves in vitro enzymatic assays. The following is a generalized protocol based on established methodologies for assessing the hydrolysis of these antibiotics by purified DHP-I.
Objective: To determine the kinetic parameters (Vmax and Km) of this compound and imipenem hydrolysis by human renal dehydropeptidase I.
Materials:
-
Purified human renal dehydropeptidase I (DHP-I)
-
This compound
-
Imipenem
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1
-
Spectrophotometer capable of UV absorbance measurements
-
Quartz cuvettes
Procedure:
-
Enzyme and Substrate Preparation:
-
Purify human DHP-I from renal tissue or use a commercially available recombinant enzyme.
-
Prepare stock solutions of this compound and imipenem in the appropriate buffer. The concentration should be varied over a suitable range to determine kinetic parameters.
-
-
Kinetic Assay:
-
The hydrolysis of the β-lactam ring is monitored by measuring the decrease in absorbance at a specific UV wavelength (e.g., ~298-300 nm) at a constant temperature (e.g., 37°C).
-
In a quartz cuvette, a reaction mixture is prepared containing the MOPS buffer and a specific concentration of the antibiotic substrate.
-
The reaction is initiated by the addition of a known amount of purified DHP-I.
-
The change in absorbance over time is recorded continuously for a set period (e.g., 2.5 minutes).
-
-
Data Analysis:
-
The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
This process is repeated for a range of substrate concentrations.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot.
-
The Vmax/Km ratio is then calculated to provide an index of the enzyme's catalytic efficiency for each substrate.
-
Visualizing the Experimental Workflow and Logical Relationships
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for determining antibiotic stability to DHP-I.
Caption: Comparison of DHP-I interaction pathways.
References
- 1. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative analysis of Sulopenem's bactericidal activity against key pathogens
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals.
This report provides an in-depth comparative analysis of the bactericidal activity of sulopenem, an investigational penem antibacterial, against a range of key clinical pathogens. This compound, which has both intravenous and oral formulations, demonstrates potent in vitro activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] This guide synthesizes available data on its efficacy compared to other broad-spectrum antibiotics, details the experimental methodologies used to ascertain its bactericidal properties, and presents visual representations of its mechanism of action and relevant experimental workflows.
Comparative Bactericidal Activity of this compound
This compound has shown potent in vitro activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][4] Its efficacy is comparable to or greater than other carbapenems in certain instances. Notably, this compound's activity against Escherichia coli and Klebsiella pneumoniae, common causes of urinary tract and intra-abdominal infections, has been a key area of investigation.[1][2][3][4]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents against key pathogens, providing a quantitative measure of their in vitro potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative in vitro activity of this compound and comparator agents against Escherichia coli
| Organism/Phenotype | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| E. coli (All) | This compound | 0.03 | 0.03 |
| Meropenem | ≤0.03 | 0.06 | |
| Imipenem | 0.12 | 0.25 | |
| Ertapenem | ≤0.015 | 0.03 | |
| E. coli (ESBL-positive) | This compound | 0.03 | 0.06 |
| Meropenem | 0.03 | 0.06 | |
| Imipenem | 0.25 | 0.5 | |
| Ertapenem | 0.03 | 0.06 |
Data sourced from multiple in vitro studies.[4][5][6]
Table 2: Comparative in vitro activity of this compound and comparator agents against Klebsiella pneumoniae
| Organism/Phenotype | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| K. pneumoniae (All) | This compound | 0.03 | 0.12 |
| Meropenem | ≤0.03 | 0.06 | |
| Imipenem | 0.12 | 0.5 | |
| Ertapenem | ≤0.015 | 0.03 | |
| K. pneumoniae (ESBL-positive) | This compound | 0.06 | 1 |
| Meropenem | ≤0.03 | 0.12 | |
| Imipenem | 0.25 | 1 | |
| Ertapenem | 0.03 | 0.12 |
Data sourced from multiple in vitro studies.[4][5]
Table 3: In vitro activity of this compound against other key pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacter cloacae | 0.06 | 0.25 |
| Serratia marcescens | 0.12 | 0.5 |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.12 | 0.25 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
| Anaerobic isolates | Not specified | Not specified |
This compound demonstrated potent activity against anaerobic isolates, with 98.9% inhibited at ≤4 mg/L.[4][7] It was not active against Pseudomonas aeruginosa.[1]
Time-Kill Kinetics
Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population. Studies have shown that this compound exhibits bactericidal activity, defined as a ≥3-log10 (99.9%) reduction in the viable organism count.[8][9] Against isolates of E. coli and K. pneumoniae, this compound demonstrated bactericidal activity within 8 to 24 hours at concentrations of 8 times the MIC.[8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
96-well microdilution panels are prepared with serial twofold dilutions of this compound and comparator antimicrobial agents in cation-adjusted Mueller-Hinton broth.[1]
-
Bacterial isolates are subcultured from frozen stock onto an appropriate agar medium and incubated to ensure purity and viability.[1]
-
-
Inoculum Preparation:
-
A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
-
Inoculation and Incubation:
-
Each well of the microdilution panel is inoculated with the prepared bacterial suspension.
-
The panels are incubated at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality control is performed using ATCC reference strains.[1]
-
Time-Kill Assay
This assay evaluates the bactericidal activity of an antimicrobial agent over time.
-
Preparation:
-
A bacterial suspension is prepared in a suitable broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
This compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control without any antibiotic is also included.
-
-
Incubation and Sampling:
-
The cultures are incubated in a shaking water bath at 37°C.
-
Samples are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[11]
-
-
Viable Cell Count:
-
Serial tenfold dilutions of each sample are prepared in a sterile saline or buffer solution.
-
Aliquots of the appropriate dilutions are plated onto agar plates.
-
The plates are incubated for 18-24 hours at 37°C.
-
-
Data Analysis:
Visualizing this compound's Action and Evaluation
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound against bacterial cells.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Experimental workflow for a time-kill assay.
References
- 1. can-r.com [can-r.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound etzadroxil used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Sulopenem
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Sulopenem in a laboratory setting. This compound is a penem beta-lactam antibacterial agent.[1][2] As with all beta-lactam antibiotics, the primary occupational health risks are associated with hypersensitivity reactions, which can be serious.[3][4] Adherence to these procedures is critical to ensure personnel safety and maintain a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Task | Required PPE | Rationale |
| Handling this compound Powder (weighing, compounding) | - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs- Two pairs of chemotherapy-rated gloves (inner glove under cuff, outer glove over cuff)- N95 respirator- Safety goggles and face shield | To prevent inhalation of airborne particles and to protect skin and eyes from contact with the potent compound.[5] |
| Handling this compound Solutions | - Disposable, low-permeability gown- One pair of chemotherapy-rated gloves- Safety glasses with side shields | To protect against splashes and direct skin contact. |
| General Laboratory Operations (not directly handling this compound) | - Standard laboratory coat- Safety glasses | To provide a basic level of protection within the laboratory environment. |
Note: All disposable PPE should be considered contaminated after use and disposed of accordingly. Reusable PPE must be decontaminated after each use.
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize the risk of exposure and contamination.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | 1. Visually inspect the package for any signs of damage or leakage before opening.2. Open the package in a designated area, preferably within a chemical fume hood.3. Wear appropriate PPE (gown, gloves, safety glasses) during unpacking.4. Verify the container label and integrity.5. Store the container in a designated, labeled, and secure location. |
| Weighing and Compounding | 1. Conduct all manipulations of this compound powder within a certified chemical fume hood or a powder containment hood.2. Use dedicated equipment (spatulas, weigh boats) for handling this compound. If not possible, thoroughly decontaminate equipment after use.3. Work on a disposable, absorbent bench liner to contain any potential spills.4. Handle the powder gently to minimize the generation of airborne dust.5. After weighing, carefully seal the primary container and decontaminate the exterior. |
| Storage | 1. Store this compound in a tightly sealed, clearly labeled container.2. Keep in a cool, dry, and well-ventilated area, away from incompatible materials.3. Access to the storage area should be restricted to authorized personnel. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Actions |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek medical attention if irritation or signs of a reaction develop. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and restrict access to the spill area.3. Wear appropriate PPE (respirator, gown, double gloves, and eye protection).4. Cover the spill with an absorbent material.5. For small spills, decontaminate the area with a suitable solution (e.g., 10% bleach solution), followed by a thorough cleaning. For large spills, contact the institution's environmental health and safety department. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound Powder | - Dispose of as hazardous chemical waste in accordance with institutional and local regulations.- Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | - Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | - Place in a designated, sealed hazardous waste container. |
| Aqueous Waste Containing this compound | - Collect in a clearly labeled, sealed hazardous waste container.- Chemical inactivation of the beta-lactam ring with a sodium hydroxide solution may be a possibility, but this should be done in accordance with your institution's approved procedures. |
Note: The preferred method for the disposal of expired or unused medications is through a drug take-back program, if available.[6][7][8] If such a program is not accessible, the medication should be disposed of in a manner that prevents accidental ingestion or environmental contamination, such as by mixing it with an undesirable substance and placing it in a sealed container before discarding it in the trash.[8] Flushing medications is generally not recommended unless specified by the FDA.[7][8][9]
Visualizations
To further clarify the operational workflow, the following diagrams illustrate key decision-making processes.
References
- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iterum Therapeutics Receives U.S. FDA Approval of ORLYNVAH™ (Oral this compound) for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. How and when to get rid of unused medicines [sales-demo.adam.com]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
